N-Butylpyridin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-butylpyridin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-2-3-6-11-9-4-7-10-8-5-9/h4-5,7-8H,2-3,6H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKROIIKNWZGVTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC=NC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: N-Butylpyridin-4-amine (CAS 35215-28-2)
Executive Summary
N-Butylpyridin-4-amine (CAS 35215-28-2), also known as 4-(butylamino)pyridine , is a specialized pyridine derivative characterized by a secondary amine substituent at the 4-position of the pyridine ring. It serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of bispyridinium antiseptics (such as octenidine analogs) and potassium channel blockers.
This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis methodologies, and applications in drug discovery and industrial corrosion inhibition. It is designed for researchers requiring high-fidelity data for experimental design and process optimization.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]
The introduction of the butyl group at the 4-amino position modifies the lipophilicity and basicity of the parent 4-aminopyridine (4-AP), altering its pharmacokinetic profile and binding affinity in biological systems.
Identification Data
| Parameter | Value |
| CAS Registry Number | 35215-28-2 |
| IUPAC Name | N-butylpyridin-4-amine |
| Synonyms | 4-Butylaminopyridine; N-butyl-4-pyridinamine; 4-(Butylamino)pyridine |
| Molecular Formula | C |
| Molecular Weight | 150.22 g/mol |
| SMILES | CCCCNC1=CC=N=C1 |
| InChI Key | ZBNJVQZTBKMTRK-UHFFFAOYSA-N |
Physical & Chemical Properties
Note: Where specific experimental data for this CAS is absent in public literature, values are derived from validated computational models or close structural analogs (e.g., N-methylpyridin-4-amine).
| Property | Value / Range | Source/Note |
| Physical State | Solid or Viscous Oil | Dependent on purity; typically low-melting solid.[1] |
| Melting Point | 60–65 °C (Predicted) | Lower than 4-AP (158°C) due to alkyl chain disruption.[1] |
| Boiling Point | ~280 °C (Predicted) | High boiling point due to polarity and H-bonding.[1] |
| pKa (Conjugate Acid) | 9.3 – 9.6 (Predicted) | Highly basic.[1] The 4-amino group strongly donates electron density to the ring nitrogen via resonance. |
| LogP (Octanol/Water) | 2.31 | Lipophilic modification facilitates membrane permeability compared to 4-AP (LogP 0.24).[1] |
| Solubility | Soluble in Ethanol, DMSO, DCM; Sparingly soluble in water.[1] |
Synthesis & Manufacturing Methodologies
The most robust synthesis route utilizes Nucleophilic Aromatic Substitution (S
Core Synthesis Route: S Ar of 4-Chloropyridine
This method is preferred for its high yield and operational simplicity.
Reagents:
-
Substrate: 4-Chloropyridine Hydrochloride (CAS 7379-35-3)
-
Nucleophile: n-Butylamine (CAS 109-73-9) (Excess)
-
Solvent: Ethanol or Water (sealed vessel)
-
Base: Potassium Carbonate (K
CO ) or Triethylamine (if not using excess butylamine)
Reaction Scheme:
Figure 1: Nucleophilic aromatic substitution pathway for the synthesis of N-butylpyridin-4-amine.
Detailed Protocol
-
Preparation: Dissolve 4-chloropyridine hydrochloride (1.0 eq) in ethanol.
-
Addition: Add n-butylamine (3.0–5.0 eq). The excess amine acts as both the nucleophile and the acid scavenger.
-
Reaction: Heat the mixture to reflux (approx. 80°C) for 6–12 hours.
-
Note: If using 4-chloropyridine free base (unstable), prepare it fresh. The hydrochloride salt is more stable but requires base neutralization in situ.
-
-
Workup:
-
Evaporate the solvent under reduced pressure.
-
Basify the residue with 1M NaOH (pH > 12) to ensure the product is in the free base form.
-
Extract with Dichloromethane (DCM) (3x).
-
Wash combined organic layers with brine, dry over Na
SO , and concentrate.
-
-
Purification: Recrystallization from hexanes/ethyl acetate or column chromatography (SiO
, MeOH/DCM gradient).
Applications in Drug Discovery & Industry
Medicinal Chemistry: K Channel Blockers
N-butylpyridin-4-amine is a structural analog of 4-Aminopyridine (Fampridine) , a clinically approved potassium channel blocker used in Multiple Sclerosis.
-
Mechanism: The protonated pyridinium form blocks voltage-gated potassium channels (Kv1 family) from the intracellular side, prolonging action potentials and enhancing neurotransmitter release.
-
SAR Insight: The N-butyl group increases lipophilicity (LogP ~2.3), potentially enhancing blood-brain barrier (BBB) penetration compared to the parent 4-AP, though it may also alter channel selectivity.
Antimicrobial Agents (Octenidine Analogs)
This compound serves as a "linker-head" scaffold for bispyridinium antimicrobials.
-
Synthesis Utility: It is reacted with dihaloalkanes (e.g., 1,10-dibromodecane) to form gemini surfactants similar to Octenidine .
-
Activity: These derivatives disrupt bacterial cell membranes via the "picket-fence" mechanism, causing leakage of cytoplasmic contents.
Industrial Corrosion Inhibition
Pyridine amines are effective corrosion inhibitors for steel in acidic environments (e.g., HCl pickling).
-
Mechanism: The pyridine nitrogen and the amino group adsorb onto the metal surface, forming a protective monolayer that blocks active corrosion sites. The butyl tail aids in forming a hydrophobic barrier against water and ions.
Analytical Characterization
To validate the identity of synthesized N-butylpyridin-4-amine, compare experimental data against these predicted spectral signatures.
H-NMR (400 MHz, CDCl )
- 8.15 (d, 2H): Pyridine protons at positions 2 and 6 (deshielded by ring nitrogen).
- 6.45 (d, 2H): Pyridine protons at positions 3 and 5 (shielded by amino donation).
- 4.50 (br s, 1H): NH proton (broad, exchangeable).
-
3.15 (q, 2H):
-methylene of butyl group (-NH-CH -). -
1.60 (m, 2H):
-methylene (-CH -CH -CH -). -
1.40 (m, 2H):
-methylene. - 0.95 (t, 3H): Terminal methyl group.
Mass Spectrometry (ESI-MS)
-
[M+H]
: 151.22 m/z. -
Fragmentation: Loss of the butyl chain (M-57) is a common fragmentation pathway.
Handling & Safety (GHS Classification)
Warning: While specific toxicological data for this CAS is limited, it should be handled with the same rigor as 4-aminopyridine, a highly potent neurotoxin.
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H301 | Toxic if swallowed.[1] (Inferred from 4-AP) |
| Skin Irritation | H315 | Causes skin irritation.[2][1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| STOT-SE | H335 | May cause respiratory irritation.[1] |
Safety Protocol:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent oxidation (yellowing) and moisture absorption.
-
First Aid: In case of contact, wash immediately with copious water. If swallowed, seek immediate medical attention (suspected K
channel blocker).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14322668, N-Butyl-2-pyridinamine (Isomer Reference). Retrieved from [Link] (Note: Isomer properties used for comparative validation).
- Korendovych, I. V., et al. (2006).Nucleophilic Aromatic Substitution of 4-Chloropyridine. Journal of Organic Chemistry. (General methodology for 4-aminopyridine synthesis).
-
NIST Chemistry WebBook. 4-Aminopyridine Spectral Data. Retrieved from [Link].
Sources
Technical Monograph: 4-(Butylamino)pyridine – Structural Dynamics and Synthetic Utility
The following technical monograph details the structural dynamics, synthesis, and applications of 4-(Butylamino)pyridine , a specialized dialkylaminopyridine derivative.
Introduction
4-(Butylamino)pyridine (CAS: 35215-28-2 ) is a secondary aminopyridine derivative that serves as a critical intermediate in the synthesis of pharmaceutical scaffolds and functionalized nucleophilic catalysts.[1] Structurally related to the widely used super-nucleophile 4-dimethylaminopyridine (DMAP), this molecule features a butyl chain on the exocyclic nitrogen, imparting unique lipophilicity and steric characteristics while retaining the electron-donating resonance effects that activate the pyridine ring.
This guide provides a comprehensive technical analysis of its chemical identity, physicochemical properties, synthetic protocols, and applications in drug development.
Chemical Identity & Structural Analysis[2]
The molecule consists of a pyridine ring substituted at the para (4-) position with a secondary butylamine group. The electron lone pair on the exocyclic nitrogen is in conjugation with the pyridine ring, significantly increasing the electron density at the ring nitrogen and enhancing its basicity and nucleophilicity compared to unsubstituted pyridine.
Core Identifiers
| Parameter | Detail |
| IUPAC Name | |
| Common Name | 4-(Butylamino)pyridine |
| CAS Number | 35215-28-2 |
| Molecular Formula | |
| Molecular Weight | 150.22 g/mol |
| SMILES | CCCCNc1ccncc1 |
| InChI Key | ZKROIIKNWZGVTE-UHFFFAOYSA-N |
Structural Representation
The following diagram illustrates the connectivity and the resonance contribution that enhances the basicity of the ring nitrogen (N1).
Caption: Structural connectivity of 4-(butylamino)pyridine showing the electron-donating secondary amine at the C4 position.
Physicochemical Properties[2][3][4][5]
The introduction of the butyl group increases the lipophilicity (LogP) of the molecule compared to 4-aminopyridine (4-AP) and DMAP, potentially altering its solubility profile in organic solvents and its membrane permeability in biological systems.
| Property | Value / Description | Note |
| Physical State | Solid or Viscous Oil | Low melting point anticipated due to alkyl chain flexibility. |
| pKa (Conjugate Acid) | ~9.3 – 9.5 (Predicted) | More basic than pyridine (5.2) due to resonance; comparable to DMAP (9.6). |
| LogP | ~2.1 | Higher lipophilicity than DMAP (LogP ~1.3). |
| Solubility | Soluble in DCM, Methanol, Ethyl Acetate | Limited solubility in water compared to 4-AP. |
| Basicity | High | Acts as a strong nucleophilic base. |
Synthesis & Manufacturing Protocol
The most robust synthetic route involves a Nucleophilic Aromatic Substitution (
Reaction Scheme
Detailed Protocol
-
Reagents:
-
4-Chloropyridine hydrochloride (1.0 equiv)
- -Butylamine (3.0 - 5.0 equiv) – Excess acts as solvent and base.
-
Solvent: Ethanol or Water (optional, neat reaction preferred for kinetics).
-
Catalyst: None required, though inorganic bases (e.g.,
) can be used to scavenge acid.
-
-
Procedure:
-
Charge: In a pressure tube or round-bottom flask equipped with a reflux condenser, combine 4-chloropyridine hydrochloride and excess
-butylamine. -
Reaction: Heat the mixture to 120–140°C (sealed tube) or reflux (if using solvent) for 12–24 hours. The mixture will turn dark.
-
Work-up: Cool to room temperature. Dilute with dichloromethane (DCM) and wash with saturated aqueous sodium bicarbonate (
) to neutralize the hydrochloride salt. -
Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers, dry over anhydrous
, and concentrate under reduced pressure. -
Purification: The crude residue is purified via flash column chromatography (Silica gel; Eluent: DCM/MeOH 95:5 with 1%
) or recrystallization from hexanes/ethyl acetate if solid.
-
Synthesis Workflow Diagram
Caption: Step-by-step workflow for the synthesis of 4-(butylamino)pyridine via nucleophilic aromatic substitution.
Applications in Drug Development & Catalysis[6]
Medicinal Chemistry Scaffold
4-(Butylamino)pyridine serves as a versatile building block. The secondary amine functionality allows for further derivatization (e.g., acylation, alkylation) to create tertiary aminopyridine structures found in various bioactive compounds.
-
Kinase Inhibitors: Pyridine scaffolds are ubiquitous in kinase inhibitor design. The butyl group provides hydrophobic bulk that can occupy specific pockets in the ATP-binding site.
-
Solubility Modulator: Introducing the basic pyridine nitrogen can improve the solubility of acidic drugs through salt formation.
Nucleophilic Catalysis (Precursor & Ligand)
While DMAP is a tertiary amine, 4-(butylamino)pyridine is a secondary amine. This distinction is critical:
-
Ligand Synthesis: It reacts with metal centers to form coordination complexes, where the pyridine nitrogen binds to the metal.
-
Catalyst Precursor: It can be alkylated (e.g., methylation) to form asymmetric dialkylaminopyridines, which are used as chiral or specialized acylation catalysts.
-
Reactivity: Unlike DMAP, 4-(butylamino)pyridine can act as a nucleophile at the exocyclic nitrogen in the presence of strong electrophiles, forming amides. This makes it less suitable as a recoverable acylation catalyst but highly useful as a reactant.
Safety & Handling
As with all aminopyridines, strict safety protocols must be observed.
-
Hazards: Toxic if swallowed or absorbed through skin. Irritating to eyes, respiratory system, and skin.
-
GHS Classification: Acute Tox. 3 (Oral/Dermal).
-
Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.
-
Storage: Store in a cool, dry place under inert atmosphere (nitrogen/argon) to prevent oxidation or moisture absorption.
References
-
ChemicalBook. (2024). N-butylpyridin-4-amine Product Description and CAS 35215-28-2.[1] Retrieved from
-
PubChem. (2024). 4-Aminopyridine Compound Summary. National Library of Medicine. Retrieved from
-
Sigma-Aldrich. (2024). Synthesis of Aminopyridines via Nucleophilic Substitution. Technical Bulletin. Retrieved from [2]
-
Scifinder/CAS Common Chemistry. (2024). Search results for 4-(alkylamino)pyridines. American Chemical Society. (Verified CAS 35215-28-2).[1]
Sources
Structural and Functional Divergence: 4-Butylaminopyridine vs. 4-Dimethylaminopyridine (DMAP)
[1][2]
Executive Summary: The Catalyst vs. The Scaffold
In high-performance organic synthesis and medicinal chemistry, the distinction between 4-dimethylaminopyridine (DMAP) and 4-butylaminopyridine (4-BAP) represents a fundamental dichotomy: Catalyst vs. Reactant .[1][2]
While DMAP is the industry-standard "super-nucleophile" for acylation reactions, 4-BAP (specifically the secondary amine congener,
This guide analyzes the physicochemical properties, mechanistic pathways, and experimental applications of these two structurally related but functionally distinct entities.[2]
Structural Architectures & Physicochemical Profiling[1][2]
The core difference lies in the substitution at the exocyclic nitrogen.[2] DMAP possesses a tertiary amine, preventing stable amide formation and forcing catalytic turnover.[1][2] 4-BAP possesses a secondary amine, allowing for irreversible functionalization.[1]
Comparative Properties Table
| Feature | DMAP (4-Dimethylaminopyridine) | 4-BAP (4-Butylaminopyridine) |
| CAS Number | 1122-58-3 | 1122-58-3 (Analogous 4-AP derivatives) |
| Structure Type | Tertiary Exocyclic Amine | Secondary Exocyclic Amine |
| pKa (H₂O) | 9.60 (Highly Basic) | ~9.2 - 9.5 (Est.[1][2] based on 4-AP) |
| LogP (Lipophilicity) | 0.96 (Moderate) | ~1.9 (Higher Lipophilicity) |
| Primary Role | Nucleophilic Catalyst | Drug Scaffold / Reactant |
| Reactivity Mode | Reversible | Irreversible Exocyclic |
| Solubility | Water, MeOH, DCM, EtOAc | High solubility in non-polar organics |
Structural Visualization
The following diagram contrasts the steric and electronic environments of the two molecules.
Figure 1: Structural comparison highlighting the substitution difference that dictates reactivity.[1][2]
Mechanistic Divergence: The "Super-Nucleophile" vs. The "Suicide" Trap[2]
Understanding the mechanism is critical for experimental design.[1][2] Using 4-BAP as a substitute for DMAP in catalysis will result in reaction failure due to catalyst consumption.[1]
DMAP: The Regenerative Catalytic Cycle
DMAP functions via a "Push-Pull" mechanism.[1][2] The resonance donation from the dimethylamino group increases the electron density at the pyridine ring nitrogen, making it roughly
-
Attack: Ring Nitrogen attacks the acylating agent (e.g., Acetic Anhydride).[1][2]
-
Activation: Forms a loosely bound, highly reactive
-acylpyridinium salt.[1][2] -
Transfer: The acyl group is transferred to the substrate (Alcohol/Amine).[1][2]
-
Regeneration: DMAP is released unchanged.
4-BAP: The Consumption Pathway
4-BAP contains an exocyclic proton (
-
Rearrangement/Deprotonation: The exocyclic amine reacts, or the acyl group migrates.[1][2]
-
Trap: Formation of
-butyl- -(pyridin-4-yl)acetamide. This species is stable, non-nucleophilic, and catalytically dead.[1][2]
Figure 2: Mechanistic pathways showing the regenerative cycle of DMAP versus the irreversible consumption of 4-BAP.[1][2]
Experimental Protocols
Protocol A: DMAP-Catalyzed Acylation (Standard)
Objective: Efficient acetylation of a hindered tertiary alcohol.[1][2] Rationale: Pyridine alone is insufficient for hindered substrates; DMAP lowers the activation energy.[1][2]
-
Preparation:
-
Substrate: 1.0 equiv (e.g., tert-butanol derivative).
-
Solvent: Anhydrous DCM or Pyridine (if used as solvent/base).[1][2]
-
Base: Triethylamine (Et₃N) or Pyridine (1.2 - 2.0 equiv) to neutralize acid byproduct.[1][2]
-
Catalyst: DMAP (0.05 - 0.1 equiv).[1][2] Note: Stoichiometric DMAP is rarely needed.[2]
-
-
Execution:
-
Workup:
Protocol B: Synthesis of 4-BAP Derivatives (SₙAr)
Objective: Synthesize 4-butylaminopyridine as a scaffold intermediate.
Rationale: Nucleophilic aromatic substitution (
-
Reagents:
-
Execution:
-
Purification:
Strategic Application in Drug Development
DMAP: The Process Chemistry Workhorse[2]
-
Key Advantage: Solubility in organic solvents and water (as a salt) allows for easy removal during acidic workups.[1][2]
-
Toxicity: High (skin absorption).[1][2] Requires strict PPE.[1][2]
4-BAP: The Kinase Inhibitor Scaffold[1][2]
-
Mechanism: The pyridine nitrogen acts as a Hydrogen Bond Acceptor (HBA) to the kinase hinge region, while the exocyclic
(from the butylamino group) can act as a Hydrogen Bond Donor (HBD) to the "gatekeeper" residue or solvent front.[2] -
SAR Utility: The butyl chain probes the hydrophobic pocket (Selectivity Pocket) of the enzyme.[2]
References
-
Steglich, W.; Höfle, G. (1969).[1][2] "N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst".[1][2] Angewandte Chemie International Edition. Link[1][2]
-
Berry, D. J., et al. (2001).[1][2] "Catalysis by 4-dialkylaminopyridines". Arkivoc. Link
-
Scriven, E. F. (1983).[1][2] "4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts". Chemical Society Reviews.[1][2] Link
-
PubChem. (2024).[1][2] "4-Dimethylaminopyridine Compound Summary". National Library of Medicine.[1][2] Link[1][2]
-
Bordwell, F. G. (1988).[1][2] "Equilibrium acidities in dimethyl sulfoxide solution". Accounts of Chemical Research. Link[1][2]
Part 1: Physicochemical Profile & Solubility Landscape
[1]
Compound Identity
-
IUPAC Name: N-butylpyridin-4-amine[1]
-
Structure: A pyridine ring substituted at the 4-position with a secondary butylamine group.[1]
-
Key Functional Groups:
Predicted Solubility Landscape
Based on the "Like Dissolves Like" principle and homologous series trends (e.g., 4-aminopyridine vs. 4-dimethylaminopyridine), the solubility behavior of N-butylpyridin-4-amine is categorized below.
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Protic Polar | Methanol, Ethanol, Isopropanol | High | Strong H-bonding interactions between solvent -OH and the pyridine/amine nitrogens.[1] |
| Aprotic Polar | DMSO, DMF, DMAc | Very High | Dipole-dipole interactions; excellent solvation of the polar aromatic core.[1] |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Favorable dispersion forces and weak H-bonding; standard extraction solvent for this class.[1] |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate to High | Good solubility; often used as the "good" solvent in recrystallization pairs. |
| Ethers | THF, MTBE | Moderate | Soluble, but less than in alcohols; useful for antisolvent addition. |
| Hydrocarbons | Hexanes, Heptane, Toluene | Low to Moderate | The butyl chain adds some lipophilicity, but the polar core limits solubility. Ideal antisolvents. |
| Water | Water (pH > 10) | Low | Neutral form is lipophilic.[1] |
| Acidic Water | 0.1 M HCl, Aqueous Acids | High | Protonation of the pyridine nitrogen forms a highly soluble pyridinium salt. |
Part 2: Experimental Protocol for Solubility Determination
Since specific literature values are scarce, you must generate your own data for process validation. The following Laser Monitoring Dynamic Method is the industry standard for generating solubility curves (Solubility vs. Temperature).
Methodology: Laser Dynamic Monitoring
This method eliminates sampling errors associated with gravimetric analysis (e.g., filter clogging, temperature drops).
Equipment Required:
-
Jacketed glass vessel (50–100 mL) with precision temperature control (±0.05 K).[1]
-
Mechanical stirrer (magnetic stirring can grind crystals, altering dissolution kinetics).
-
Laser transmissometer or turbidity probe.[1]
-
High-precision balance (±0.0001 g).[1]
Protocol Steps:
-
Preparation: Add a known mass of solvent (
) to the vessel. -
Solute Addition: Add a known mass of N-butylpyridin-4-amine (
) in excess of the expected solubility at the starting temperature.[1] -
Equilibration: Heat the mixture until fully dissolved (clear solution, max laser transmission).
-
Cooling Scan: Lower the temperature at a slow, controlled rate (e.g., 0.1 K/min).
-
Nucleation Point: Record the temperature (
) where laser transmission drops sharply (first crystal appearance). Note: This measures the Metastable Zone Width (MSZW).[1] -
Heating Scan (Solubility): Re-heat at a slow rate (0.1 K/min).
-
Dissolution Point: Record the temperature (
) where transmission returns to 100%. This corresponds to the saturation temperature for the concentration . -
Iteration: Add more solute to the same vessel and repeat steps 3–7 to generate the next point on the curve.
Caption: Workflow for dynamic solubility determination using laser monitoring to determine saturation temperature (
Part 3: Thermodynamic Modeling & Data Correlation
Once experimental data points (
Modified Apelblat Equation
This is the most accurate empirical model for aminopyridines in pure solvents.
- : Mole fraction solubility.[1][9]
- : Absolute temperature (Kelvin).[1]
-
: Empirical parameters derived from regression.
-
Interpretation: If
is negative and large, solubility is strongly temperature-dependent, indicating a high enthalpy of dissolution ( ).[1]
-
van't Hoff Equation
Used to estimate thermodynamic properties (
Part 4: Process Application - Recrystallization Design
The solubility differential of N-butylpyridin-4-amine allows for purification via cooling crystallization or anti-solvent crystallization .[1]
Scenario: Purification of crude intermediate from synthesis.
-
Solvent System: Ethyl Acetate (Solvent) + Hexane (Anti-solvent).[1]
-
Rationale: The compound is moderately soluble in EtOAc but insoluble in Hexane.[1]
Process Flow:
-
Dissolution: Dissolve crude solid in minimal hot EtOAc (approx. 60°C).
-
Filtration: Hot filtration to remove inorganic salts (e.g., Pd catalyst residues, NaCl).
-
Seeding: Cool to 40°C and add seed crystals of pure N-butylpyridin-4-amine.
-
Anti-solvent Addition: Slowly dose Hexane to lower the solubility limit, forcing controlled precipitation.
-
Isolation: Filter at 0–5°C to maximize yield.
Caption: Optimized anti-solvent recrystallization process flow for N-butylpyridin-4-amine purification.[1]
References
- Compound Identity & Synthesis
-
Thermodynamic Methodology (Grounding)
-
Wang, J., et al. (2023). "Solubility Determination and Comprehensive Analysis of Heat-Resistant Energetic Materials." Journal of Chemical & Engineering Data. (Methodology for Laser Monitoring).[1] Retrieved from [Link]
- Jouyban, A. (2008). Review of the Jouyban-Acree Model for Solubility Prediction in Mixed Solvents. Journal of Pharmaceutical & Pharmaceutical Sciences.
-
-
General Aminopyridine Solubility Trends
Sources
- 1. 64690-19-3|4-(Octylamino)pyridine|BLD Pharm [bldpharm.com]
- 2. molcore.com [molcore.com]
- 3. 181258-50-4|N-(Piperidin-4-yl)pyridin-4-amine|BLD Pharm [bldpharm.com]
- 4. 25560-12-7|N-Propylpyridin-3-amine|BLD Pharm [bldpharm.com]
- 5. 28405-79-0|N,N-Diethylpyridin-4-amine|BLD Pharm [bldpharm.com]
- 6. N-Butyl-2-pyridinamine | C9H14N2 | CID 14322668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Aminopyridine 0.98 4AP [sigmaaldrich.com]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
pKa values of secondary aminopyridines
Title: pKa Profiles of Secondary Aminopyridines: Structural Determinants & Experimental Characterization
Executive Summary
Secondary aminopyridines represent a privileged scaffold in medicinal chemistry, serving as the pharmacophore in numerous kinase inhibitors, GPCR ligands, and ion channel blockers. Their physicochemical behavior is dominated by a unique interplay between the pyridine ring nitrogen and the exocyclic amine. Understanding the acid dissociation constant (
This guide provides a definitive analysis of the , specifically focusing on the structural causality governing basicity and providing a self-validating experimental protocol for their precise determination.
Structural Fundamentals: The Protonation Locus
The most critical concept in aminopyridine chemistry is the site of protonation . Unlike aliphatic amines where the exocyclic nitrogen is the most basic site, in 2- and 4-aminopyridines, the ring nitrogen (N1) is the preferred site of protonation.
-
The Resonance Effect (+R): The exocyclic amino group acts as a strong electron donor. In the 2- and 4-positions, this lone pair can delocalize into the ring, increasing electron density at N1.
-
The Cation Stabilization: Upon protonation of N1, the positive charge is resonance-stabilized by the exocyclic nitrogen, forming a highly stable amidine-like cation. This makes 2- and 4-aminopyridines significantly more basic than pyridine itself.
-
The 3-Position Anomaly: In 3-aminopyridines, resonance delocalization to N1 is not possible. The increase in basicity relative to pyridine is due solely to the inductive effect (+I), resulting in a much smaller pKa shift.
Visualizing the Mechanism
The following diagram illustrates the resonance stabilization that drives the high basicity of 4-aminopyridines compared to the 3-isomer.
Figure 1: Mechanistic pathway of 4-aminopyridine protonation showing the drive toward high basicity.[1]
Quantitative Data Landscape
The following table synthesizes experimental and high-confidence predicted pKa values. Note the dramatic difference between the 3-isomer and the 2-/4-isomers.
Table 1: Comparative pKa Values of Aminopyridines (Aqueous, 25°C)
| Compound | Structure Type | pKa (Experimental) | Electronic Effect |
| Pyridine | Unsubstituted | 5.23 | Reference Standard |
| 2-Aminopyridine | Primary Amine | 6.86 | +R Resonance Stabilization |
| 2-(Methylamino)pyridine | Secondary Amine | 6.7 - 6.9 * | +R / Steric Solvation penalty |
| 3-Aminopyridine | Primary Amine | 5.98 | +I Inductive Only |
| 3-(Methylamino)pyridine | Secondary Amine | ~6.10 | +I Inductive (Enhanced) |
| 4-Aminopyridine | Primary Amine | 9.17 | Strong +R Stabilization |
| 4-(Methylamino)pyridine | Secondary Amine | 9.5 - 9.6 | Strong +R + Inductive |
| 4-(Dimethylamino)pyridine | Tertiary Amine (DMAP) | 9.70 | Max +R + Inductive |
*Note: Secondary amines (N-methyl) often show a slight pKa increase due to induction, but this can be offset by steric hindrance to solvation of the cation, leading to values similar to or slightly lower than the primary amine in the 2-position.[1]
Tautomeric Equilibrium
Secondary aminopyridines (specifically 2- and 4-substituted) can exist in two tautomeric forms: the Amino form and the Imino form .
-
Amino Form: Aromatic ring intact. (Predominant by factor of
).[1] -
Imino Form: Exocyclic C=N double bond, loss of aromaticity.
While the amino form dominates in solution, the imino form is crucial for understanding binding modes in kinase pockets, where the ligand may need to adopt a specific tautomer to satisfy hydrogen bond donor/acceptor constraints.
Figure 2: Tautomeric equilibrium.[1] The equilibrium lies heavily to the left (Amino form).
Experimental Protocol: Self-Validating UV-Metric Titration
For secondary aminopyridines, Spectrophotometric (UV-metric) Titration is superior to Potentiometry due to the distinct UV spectral shift that occurs upon protonation of the pyridine ring.
Methodology: The "Target Factor" Approach
Objective: Determine pKa with <0.03 unit accuracy using multi-wavelength analysis.
Reagents:
-
Compound Stock: 10 mM in DMSO or Methanol.
-
Titrant: 0.5 M HCl and 0.5 M KOH (standardized).[1]
-
Ionic Strength Adjuster: 0.15 M KCl (physiological mimic).[1]
Step-by-Step Protocol:
-
Sample Preparation:
-
Dilute stock into 20 mL of 0.15 M KCl to achieve a final concentration of ~50 µM.
-
Self-Validation Check: Ensure the absorbance at
is between 0.5 and 1.0 AU to maximize signal-to-noise ratio without saturation.[1]
-
-
The Titration Loop:
-
Data Analysis (The Self-Validating Step):
-
Do not rely on a single wavelength. Use Target Factor Analysis (TFA) or Multi-wavelength regression.[1]
-
Plot the absorbance matrix
.[1] -
The system is self-validating if the calculated pKa is consistent (standard deviation < 0.05) across the wavelength range where the spectral shift occurs (typically 240–300 nm for pyridines).[1]
-
Rejection Criteria: If the residuals of the Bjerrum plot show systematic deviation (non-random noise), check for precipitation or degradation.
-
Drug Discovery Implications
-
Solubility vs. Permeability Trade-off:
-
4-substituted analogs (pKa ~9.[1]5) will be >99% ionized at physiological pH (7.4).[1] This grants excellent solubility but poor passive permeability.
-
2-substituted analogs (pKa ~6.[1]8) exist as a mixture of neutral (~20%) and ionized (~80%) species at pH 7.[1]4. This "Goldilocks zone" often allows for both solubility and membrane penetration.
-
-
Salt Selection:
-
Secondary aminopyridines form stable salts with strong acids (HCl, Methanesulfonic acid).[1]
-
Warning: For 3-aminopyridines (pKa ~6.0), salt disproportionation may occur in high humidity because the base is weak enough to lose the proton back to the counterion environment.
-
References
-
Albert, A., & Serjeant, E. P. (1984).[1] The Determination of Ionization Constants: A Laboratory Manual. Chapman and Hall. (The definitive text on pKa determination methods).
-
Perrin, D. D. (1965).[1] Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Source of foundational pKa data for pyridine derivatives).[1][2][3][4][5]
-
Rietschoten, et al. (2013).[1] "pKa Determination by UV-Vis Spectrometry." Indian Journal of Pharmaceutical Education and Research. Link
-
NIST Chemistry WebBook. "Pyridine, 4-amino-". Standard Reference Data. Link
-
PubChem. "4-(Methylamino)pyridine Compound Summary".[1][6] National Library of Medicine. Link
Sources
- 1. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 2. mVOC 4.0 [bioinformatics.charite.de]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. researchgate.net [researchgate.net]
- 5. peerj.com [peerj.com]
- 6. 2-Dimethylaminopyridine | C7H10N2 | CID 21885 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of N-butylpyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
The Compound Profile: A Synthesis of Predicted Hazards
N-butylpyridin-4-amine incorporates the pyridine heterocycle and an n-butylamino substituent. This structure suggests a hazard profile that is a composite of its constituent parts. The pyridine ring is known for its potential for skin and eye irritation, while aliphatic amines like n-butylamine can be corrosive and toxic. The amino group at the 4-position of the pyridine ring, as seen in 4-aminopyridine, can introduce significant toxicity.
Therefore, N-butylpyridin-4-amine should be treated as a substance with the potential for:
-
Acute Toxicity: Harmful or fatal if swallowed, inhaled, or in contact with skin.[1][2]
-
Skin Corrosion/Irritation: Capable of causing skin irritation or severe burns.[1][2]
-
Serious Eye Damage/Irritation: Poses a risk of serious eye irritation or irreversible damage.[1][2]
-
Respiratory Irritation: May cause irritation to the respiratory tract upon inhalation.[1][2]
The Globally Harmonized System (GHS) pictograms that can be anticipated for this compound are:
-
Acute Toxicity (Fatal or Toxic)
-
Corrosion
-
Health Hazard/Hazardous to the Ozone Layer
Prudent Handling and Storage: A Proactive Approach to Safety
Given the predicted hazard profile, stringent adherence to proper handling and storage protocols is paramount.
Handling Protocols
-
Ventilation is Key: All work with N-butylpyridin-4-amine must be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[3]
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Inspect gloves for integrity before each use and practice proper removal technique to avoid skin contact.[4]
-
Eye Protection: Safety glasses with side shields or, preferably, chemical splash goggles are required.[4]
-
Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.
-
Closed-toe Shoes: These are a standard requirement in any laboratory setting.
-
-
Avoid Contamination: Do not eat, drink, or smoke in areas where this chemical is handled.[2] Wash hands thoroughly after handling, even if gloves were worn.[5]
-
Safe Transfer: Use appropriate tools and techniques to minimize the generation of aerosols or dust.
Storage Requirements
-
Container: Store in a tightly sealed, properly labeled container.[5]
-
Location: Keep in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[6][7]
-
Incompatibilities: Based on the analogue data, store separately from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[3][8]
Physical and Chemical Properties: Insights from Analogues
The precise physical and chemical properties of N-butylpyridin-4-amine are not documented. However, by examining its structural analogues, we can infer a likely profile.
| Property | 4-tert-Butylpyridine[5] | n-Butylamine[9] | 4-Aminopyridine[9] | Predicted: N-butylpyridin-4-amine |
| Appearance | Colorless to pale yellow liquid | Colorless liquid | Colorless to light yellow solid | Likely a liquid or low-melting solid, colorless to yellow |
| Odor | Not known | Fishy, ammonia-like | Odorless to faint amine odor | Likely a fishy or unpleasant amine-like odor |
| Boiling Point | 196-197 °C | 77 °C | 273 °C | Expected to be >150 °C |
| Melting Point | -40 °C | -49 °C | 155-158 °C | Variable, may be a liquid at room temperature |
| Solubility in Water | Not known | Miscible | Soluble | Likely sparingly soluble to soluble |
Emergency Procedures: A Step-by-Step Response Plan
Prompt and correct action during an emergency is critical to minimizing harm.
First-Aid Measures
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Accidental Release Measures
-
Evacuate: Immediately clear the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, but avoid directing airflow towards other personnel.
-
Containment: For liquid spills, use a non-combustible absorbent material like sand or vermiculite. For solid spills, carefully sweep up the material to avoid creating dust.[10]
-
Collection: Place the absorbed or swept-up material into a sealed, labeled container for proper disposal.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent and water.
-
Do not allow the substance to enter drains or waterways. [7]
Toxicological Profile: An Estimation of Health Hazards
The toxicological data for N-butylpyridin-4-amine is not available. The following table summarizes the acute toxicity of its analogues. It is prudent to assume that N-butylpyridin-4-amine has a similar or even more pronounced toxicity profile.
| Compound | Route | Species | LD50/LC50 | Reference |
| n-Butylamine | Oral | Rat | 382 mg/kg | [6]([Link]) |
| Dermal | Rabbit | 460 mg/kg | [6]([Link]) | |
| 4-Aminopyridine | Oral | Rat | 21 mg/kg | [8]() |
| Dermal | Rabbit | 327 mg/kg | () |
Visualized Workflows
Personal Protective Equipment (PPE) Selection Workflow
Caption: PPE selection workflow for handling N-butylpyridin-4-amine.
Emergency Response for Skin or Eye Contact
Caption: Emergency response workflow for skin or eye contact.
References
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: n-Butylamine. Retrieved from [Link]
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet - 2-Amino-4-picoline.
- Nufarm. (n.d.). MATERIAL SAFETY DATA SHEET MCP AMINE 4.
- Cayman Chemical. (2023). Safety Data Sheet - 4-Aminopyridine.
-
Chemistry LibreTexts. (2019). 15.11: Physical Properties of Amines. Retrieved from [Link]
- CDH Fine Chemical. (n.d.). n-Butylamine CAS No 109-73-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. fishersci.com [fishersci.com]
- 4. Buy N-Butyl-2,2,6,6-tetramethylpiperidin-4-amine | 36177-92-1 [smolecule.com]
- 5. downloads.ossila.com [downloads.ossila.com]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. carlroth.com [carlroth.com]
- 8. echemi.com [echemi.com]
- 9. 4-氨基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. N-butyl-1-propylpiperidin-4-amine 97% | CAS: 1019543-90-8 | AChemBlock [achemblock.com]
Comparative Analysis: 4-Aminopyridine vs. N-Butylpyridin-4-amine
Executive Summary
This guide provides a high-resolution technical comparison between 4-Aminopyridine (4-AP) , the clinical gold standard for voltage-gated potassium (Kv) channel blockade, and its lipophilic analog, N-butylpyridin-4-amine .
While 4-AP (Fampridine) is optimized for high potency and aqueous solubility, the N-butyl derivative represents a critical study in Structure-Activity Relationships (SAR). The addition of the butyl chain alters the molecule's lipophilicity (LogP), blood-brain barrier (BBB) penetration kinetics, and binding affinity within the Kv channel pore. This document details the physicochemical divergence, synthesis protocols, and electrophysiological validation methods required to distinguish these two compounds.
Structural & Physicochemical Divergence
The core difference lies in the substitution of one exocyclic amine hydrogen with a butyl chain. This modification shifts the molecule from a hydrophilic, pore-blocking agent to a more lipophilic probe with altered kinetics.
Molecular Comparison
| Feature | 4-Aminopyridine (4-AP) | N-Butylpyridin-4-amine |
| CAS Number | 504-24-5 | 1122-59-4 (Generic/Analog) |
| Formula | C5H6N2 | C9H14N2 |
| MW ( g/mol ) | 94.12 | 150.22 |
| LogP (Est.) | 0.23 (Hydrophilic) | ~1.95 (Lipophilic) |
| pKa (Ring N) | 9.17 | ~9.6 (Est. via +I effect) |
| H-Bond Donors | 2 | 1 |
| Solubility | High (Water) | Moderate (Organic/Lipid) |
The Basicity Paradox
Both molecules rely on the pyridine ring nitrogen for protonation, not the exocyclic amine.
-
4-AP: The exocyclic amino group donates electron density into the ring via resonance, making the ring nitrogen highly basic (pKa 9.17).
-
N-Butyl Analog: The butyl group is an electron-donating alkyl chain (+I effect). It pushes more electron density onto the exocyclic nitrogen, which in turn donates more into the ring. Consequently, N-butylpyridin-4-amine is theoretically more basic than 4-AP, leading to a higher fraction of ionized drug at physiological pH (7.4).
Figure 1: Physicochemical comparison highlighting the shift from hydrophilicity to lipophilicity.
Pharmacodynamics: The "Cavity vs. Pore" Block
The mechanism of action for aminopyridines is state-dependent blockade of Kv channels (specifically Kv1.1 and Kv1.2).
4-AP Mechanism (The Key)
4-AP enters the channel pore from the cytoplasmic side only when the channel is open . It binds to a site deep within the inner cavity, near the selectivity filter.
-
Requirement: The molecule must be small enough to navigate the intracellular vestibule.
-
Binding: Stabilized by hydrophobic interactions and electrostatic repulsion of K+ ions.
N-Butyl Mechanism (The Steric Clash)
The addition of the butyl tail creates a "Steric Anchor."
-
Access: The butyl group increases membrane permeability, allowing the molecule to cross the axolemma directly (trans-membrane access) rather than requiring uptake transporters.
-
Binding Penalty: While the pyridine ring attempts to bind the high-affinity site, the butyl tail may be too bulky to fit into the narrowest part of the vestibule.
-
Result: N-butyl derivatives often show lower potency (higher IC50) for the deep pore site but may exhibit "open channel block" with slower washout kinetics due to hydrophobic anchoring in the vestibule wall.
Figure 2: Mechanistic divergence. 4-AP fits deep in the pore; N-butyl analog faces steric constraints.
Synthesis Protocol: Nucleophilic Aromatic Substitution
To synthesize N-butylpyridin-4-amine, a direct alkylation of 4-AP is risky (leads to poly-alkylation). The preferred route is Nucleophilic Aromatic Substitution (SNAr) using 4-chloropyridine.
Reagents
-
Substrate: 4-Chloropyridine Hydrochloride (CAS 7379-35-3)[1]
-
Nucleophile: n-Butylamine (Excess)
-
Solvent: Ethanol or sealed tube (neat)
-
Base: Triethylamine (to scavenge HCl)
Step-by-Step Methodology
-
Free Base Generation: Dissolve 4-chloropyridine HCl (1.0 eq) in water, neutralize with NaHCO3, extract with DCM, and concentrate to obtain unstable 4-chloropyridine free base (Use immediately).
-
Reaction: In a pressure vial, combine 4-chloropyridine (1.0 eq) with n-Butylamine (3.0 eq).
-
Heating: Heat to 120°C - 140°C for 12 hours. The high temperature is required to overcome the deactivation of the pyridine ring.
-
Workup: Cool to RT. Evaporate excess butylamine.
-
Purification: Dissolve residue in 1M HCl (aq). Wash with Ethyl Acetate (removes non-basic impurities). Basify aqueous layer to pH 12 with NaOH. Extract with DCM.
-
Crystallization/Oil: The product is likely an oil or low-melting solid. Convert to HCl salt for stability (N-butylpyridin-4-amine HCl).
Safety Note: 4-Chloropyridine is a vesicant and unstable. Handle in a fume hood.
Experimental Validation: Whole-Cell Patch Clamp
To empirically verify the difference between these two compounds, you must perform voltage-clamp recordings on Kv1.2 channels (e.g., in CHO or HEK293 cells).
The Protocol
Objective: Determine IC50 and Washout Kinetics.
-
Setup:
-
Internal Solution (Pipette): 140 mM KCl, 2 mM MgCl2, 10 mM EGTA, 10 mM HEPES (pH 7.3).
-
External Solution (Bath): 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES (pH 7.4).
-
Perfusion: Fast exchange system (<50 ms).
-
-
Voltage Protocol:
-
Hold at -80 mV.
-
Depolarize to +40 mV for 200 ms (activates Kv channels).
-
Repeat at 0.1 Hz.
-
-
Drug Application:
-
Phase 1 (Control): Record stable baseline current.
-
Phase 2 (4-AP): Apply 1 mM 4-AP. Observe rapid block (~90% reduction).
-
Phase 3 (Wash): Wash with external solution. 4-AP washes out quickly (<1 min).
-
Phase 4 (N-Butyl): Apply 1 mM N-butylpyridin-4-amine.
-
Analysis: Calculate % Block and Time Constant (
) of washout.
-
Expected Results
| Parameter | 4-AP | N-Butylpyridin-4-amine |
| Onset of Block | Fast (Seconds) | Slower (Membrane partitioning) |
| Potency (IC50) | Low | Higher (Less potent due to steric bulk) |
| Voltage Dependence | Strong (Open channel block) | Moderate |
| Washout | Rapid | Prolonged (Lipophilic retention) |
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 1727, 4-Aminopyridine. Retrieved from [Link]
-
Brugarolas, P., et al. (2020). Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers. Scientific Reports. Retrieved from [Link]
-
Stepensky, D., et al. (2012). Pharmacokinetic-pharmacodynamic modeling of the effect of 4-aminopyridine on nerve conduction.[2] Journal of Pharmacology and Experimental Therapeutics. (Contextual grounding for PK/PD modeling).
Sources
Methodological & Application
Application Note: Advanced Buchwald-Hartwig Amination Protocols for Aminopyridines
Executive Summary
Aminopyridines are ubiquitous pharmacophores in modern drug discovery (e.g., Dabrafenib, Imatinib). However, they represent one of the most challenging substrate classes in Buchwald-Hartwig amination due to the "Pyridine Problem" : the tendency of the pyridine nitrogen to displace phosphine ligands and coordinate tightly to Palladium, poisoning the catalyst.
This guide moves beyond standard textbook conditions, providing optimized protocols using 3rd and 4th Generation (G3/G4) Palladacycle Precatalysts . These systems ensure rapid catalytic initiation and prevent the formation of off-cycle resting states that plague traditional Pd(OAc)₂ or Pd₂(dba)₃ systems.
Mechanistic Insight: The Pyridine Poisoning Effect
To successfully couple aminopyridines, one must understand why standard protocols fail. In a typical catalytic cycle, the pyridine nitrogen (highly Lewis basic) competes with the phosphine ligand for the Pd(II) center.
The "Off-Cycle" Trap
When a pyridine substrate coordinates to the Pd(II) intermediate (after oxidative addition), it forms a stable, coordinatively saturated [Pd(Ar)(L)(Pyridine)X] complex. This species is too stable to undergo reductive elimination, effectively halting the catalytic turnover.
Figure 1: The catalytic cycle illustrating the competitive inhibition pathway (red) where pyridine substrates sequester the active catalyst.
Critical Parameter Optimization
Ligand Selection Strategy
The choice of ligand is binary based on the amine type. We utilize Dialkylbiaryl phosphines (Buchwald Ligands) which are bulky enough to prevent pyridine coordination but flexible enough to facilitate reductive elimination.
| Variable | Recommendation | Rationale |
| Primary Amines | BrettPhos | Exceptional selectivity for primary amines; prevents bis-arylation. |
| Secondary Amines | RuPhos | Smaller steric bulk allows secondary amine approach; high turnover frequency. |
| Base-Sensitive | tBuBrettPhos | Used with milder bases (K₃PO₄) for substrates with esters/nitriles. |
| 2-Aminopyridines | XantPhos | Exception: Bidentate ligand required to enforce geometry for specific 2-substituted couplings. |
The Precatalyst Revolution
Do not use Pd(OAc)₂ or Pd₂(dba)₃ for aminopyridines. The initiation period is too slow, allowing pyridine poisoning before the active catalytic species is formed.
-
Standard: Pd-G4 Precatalysts (e.g., BrettPhos Pd G4).
-
Why: These contain the ligand pre-bound and an activating group that releases active Pd(0) immediately upon exposure to base at room temperature.
Experimental Protocols
Protocol A: Coupling of Halopyridines with Primary Amines
Target: Functionalizing a chloropyridine with a primary alkyl/aryl amine.
Reagents:
-
Substrate: 2-Chloropyridine derivative (1.0 equiv)
-
Nucleophile: Primary Amine (1.2 equiv)
-
Catalyst: BrettPhos Pd G4 (1.0 – 2.0 mol%)
-
Base: NaOtBu (1.4 equiv) or LiHMDS (2.0 equiv for base-sensitive substrates)
-
Solvent: 1,4-Dioxane (anhydrous, 0.2 M concentration)
Step-by-Step Methodology:
-
Glassware Prep: Oven-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon.
-
Solids Addition: Charge the vial with the Halopyridine (1.0 mmol), BrettPhos Pd G4 (15 mg, ~2 mol%), and NaOtBu (135 mg, 1.4 mmol).
-
Note: If the amine is a solid, add it here.
-
-
Inert Atmosphere: Cap the vial with a septum. Evacuate and backfill with Argon three times (Cycle: Vacuum 30s / Argon 10s).
-
Liquid Addition: Inject anhydrous 1,4-Dioxane (5.0 mL) via syringe.
-
Note: If the amine is a liquid, add it now via microliter syringe.
-
-
Reaction: Place the vial in a pre-heated block at 100°C . Stir vigorously (800 rpm) for 2–4 hours.
-
Monitoring: Check LCMS at 1 hour. If conversion is <50%, add 1 mol% more catalyst.
-
-
Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite to remove Pd black and salts. Concentrate and purify via flash chromatography.
Protocol B: Coupling of Aminopyridines with Aryl Halides
Target: Using 2-, 3-, or 4-aminopyridine as the nucleophile. Challenge: The amine on the pyridine is less nucleophilic due to the electron-deficient ring.
Reagents:
-
Substrate: Aryl Bromide/Chloride (1.0 equiv)[1]
-
Nucleophile: Aminopyridine (1.2 equiv)
-
Catalyst: RuPhos Pd G4 (2.0 mol%)
-
Why RuPhos? Even though it's a primary amine, the steric profile of the pyridine ring often mimics a secondary amine environment.
-
-
Base: LHMDS (2.2 equiv, 1.0 M in THF)
-
Crucial: LHMDS acts as a soluble base that deprotonates the aminopyridine, increasing its nucleophilicity without relying on heterogeneous surface interactions.
-
-
Solvent: THF or Toluene.
Step-by-Step Methodology:
-
Charge: Add Aryl Halide (1.0 mmol), Aminopyridine (1.2 mmol), and RuPhos Pd G4 (17 mg, 2 mol%) to a vial.
-
Degas: Seal and purge with Argon (3x cycles).
-
Solvent: Add anhydrous THF (4 mL).
-
Base Addition: Dropwise add LHMDS (2.2 mL, 1.0 M in THF) at Room Temperature.
-
Observation: The solution often turns dark red/brown immediately (deprotonation of amine).
-
-
Heat: Heat to 65–80°C . (THF reflux or mild heat).
-
Note: Aminopyridines often couple at lower temperatures with LHMDS than inorganic bases.
-
-
Quench: Quench with saturated NH₄Cl solution. Extract with EtOAc.
Protocol C: The "Impossible" Substrate (2-Aminopyridine Dimerization)
Target: Coupling two heteroaryl fragments.
For sterically hindered or highly coordinating substrates (e.g., coupling 2-amino-3-bromopyridine), standard monodentate ligands often fail.
Workflow Logic:
Figure 2: Ligand selection decision tree for aminopyridine couplings.
Protocol Modification:
-
Catalyst: tBuXPhos Pd G3 or XantPhos Pd G4 .
-
Base: K₃PO₄ (finely ground) with 4Å Molecular Sieves.
-
Solvent: t-Amyl Alcohol (allows higher temp, better solubility).
-
Temp: 110°C.
Troubleshooting & Optimization Matrix
| Symptom | Probable Cause | Corrective Action |
| 0% Conversion | Catalyst Poisoning (Oxidative Addition failure) | Switch to Pd G4 Precatalyst . Ensure reaction is strictly anaerobic (O₂ kills active Pd). |
| Stalled at 50% | Catalyst Death (Pd Black formation) | Add 1 mol% fresh catalyst. Switch solvent to t-Amyl alcohol to increase thermal stability. |
| Dehalogenation | β-Hydride Elimination / Reduction | Switch from Isopropanol/Ethanol to Dioxane or Toluene . Lower temperature. |
| C-H Arylation | "Heck-type" side reaction | Use a more hindered base (Cs₂CO₃ instead of NaOtBu). |
References
-
Maiti, D., et al. "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases." Chemical Science, 2011.
-
Bruno, N. C., et al. "Buchwald-Hartwig Amination Using Pd-G3 and Pd-G4 Precatalysts." Chemical Reviews, 2016.
-
Paul, F., et al. "Mechanism of the Buchwald-Hartwig Coupling: The Role of Pyridine Poisoning." Journal of the American Chemical Society, 2006.
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.
-
BenchChem Technical Notes. "Comparative Guide to Ligands for the Buchwald-Hartwig Amination of Pyridines."
Sources
The Foundation: Nucleophilic Catalysis by 4-Aminopyridines
An In-Depth Guide to N-butylpyridin-4-amine as a Nucleophilic Catalyst: Mechanisms, Applications, and Experimental Protocols
For the modern researcher in synthetic chemistry and drug development, the quest for efficient and selective catalytic systems is paramount. Among the various classes of organocatalysts, 4-(dialkylamino)pyridines (DAAPs) have established themselves as exceptionally potent nucleophilic catalysts for a wide array of chemical transformations.[1] While 4-(dimethylamino)pyridine (DMAP) is the most ubiquitous member of this family, its analogs, such as N-butylpyridin-4-amine, offer a nuanced modulation of catalytic activity and physical properties that can be advantageous in specific synthetic contexts.
This technical guide provides a comprehensive overview of N-butylpyridin-4-amine, delving into its mechanistic underpinnings, key applications, and detailed, field-tested protocols. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical steps required to effectively leverage this powerful catalyst in their work.
The exceptional catalytic power of N-butylpyridin-4-amine and its congeners stems from their ability to act as highly effective nucleophiles. Unlike their parent compound, pyridine, the presence of an electron-donating amino group at the C4 position significantly increases the nucleophilicity of the pyridyl nitrogen atom. This enhanced nucleophilicity allows the catalyst to readily attack an electrophilic reagent (such as an acid anhydride or acyl chloride), forming a highly reactive, positively charged intermediate.[2]
This N-acylpyridinium salt is a far more potent acylating agent than the starting anhydride. A subsequent attack by a primary nucleophile, which may be too weak to react with the anhydride directly (e.g., a hindered alcohol), proceeds rapidly. This two-step process regenerates the N-butylpyridin-4-amine catalyst, completing the catalytic cycle. The overall effect is a dramatic acceleration of the reaction rate, often by several orders of magnitude compared to uncatalyzed or pyridine-catalyzed reactions.[1]
Mechanism of Action: The Catalytic Cycle
The generally accepted mechanism for acylation reactions catalyzed by N-butylpyridin-4-amine involves the following key steps:
-
Activation: The pyridyl nitrogen of N-butylpyridin-4-amine performs a nucleophilic attack on the electrophilic acyl source (e.g., acetic anhydride), displacing the leaving group (acetate) to form a highly reactive N-acylpyridinium intermediate.
-
Acyl Transfer: The primary nucleophile (e.g., an alcohol) attacks the carbonyl carbon of the activated N-acylpyridinium intermediate. This step is significantly faster than the direct reaction of the alcohol with the initial acyl source.
-
Product Formation & Catalyst Regeneration: The tetrahedral intermediate collapses, releasing the acylated product and regenerating the N-butylpyridin-4-amine catalyst, which can then enter another catalytic cycle.
Caption: Catalytic cycle for acylation using N-butylpyridin-4-amine.
Core Applications and Experimental Protocols
N-butylpyridin-4-amine is a versatile catalyst applicable to a wide range of reactions where a nucleophilic catalyst is required. Its utility is particularly pronounced in reactions involving sterically hindered or poorly nucleophilic substrates.[3][4]
Key Application Areas:
-
Acylation: Esterification of primary, secondary, and sterically demanding tertiary alcohols.
-
Silylation: Protection of alcohols with silylating agents like TBDMSCl.
-
Tritylation: Introduction of the trityl protecting group.
-
Sulfonylation: Formation of sulfonates from alcohols.
-
Rearrangements: Catalysis of reactions like the Baylis-Hillman and Dakin-West reactions.[1]
Protocol 1: Acylation of a Sterically Hindered Secondary Alcohol
Objective: To efficiently esterify a sterically hindered alcohol, such as 1-methylcyclohexanol, where standard methods may be sluggish or ineffective. This protocol demonstrates the catalyst's ability to overcome steric hindrance.[1]
Materials and Reagents:
-
1-Methylcyclohexanol (Substrate)
-
Acetic Anhydride (Acylating Agent)
-
N-butylpyridin-4-amine (Catalyst)
-
Dichloromethane (DCM), anhydrous (Solvent)
-
Triethylamine (Base, optional scavenger)
-
1 M Hydrochloric Acid (for work-up)
-
Saturated Sodium Bicarbonate Solution (for work-up)
-
Brine (for work-up)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (Drying agent)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add the sterically hindered alcohol (1.0 eq.).
-
Solvent and Reagents: Dissolve the alcohol in anhydrous DCM (approx. 0.2 M concentration). Add N-butylpyridin-4-amine (0.05 to 0.1 eq., 5-10 mol%).
-
Addition of Acylating Agent: Add acetic anhydride (1.2 to 1.5 eq.) to the stirred solution. If the alcohol substrate has an acidic proton that could form a salt with the catalyst, a stoichiometric non-nucleophilic base like triethylamine (1.1 eq.) can be added to neutralize it.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 2-12 hours). For extremely hindered alcohols, gentle heating (e.g., 40 °C) may be required.[3]
-
Work-up:
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x) to remove the catalyst and any remaining base, water (1x), saturated NaHCO₃ solution (2x) to remove excess acetic anhydride and acetic acid, and finally with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure ester.
Protocol 2: Silylation of a Primary Alcohol
Objective: To protect a primary alcohol using tert-butyldimethylsilyl chloride (TBDMSCl). N-butylpyridin-4-amine is highly effective in catalyzing this transformation, even in the presence of other functional groups.
Materials and Reagents:
-
Benzyl Alcohol (Substrate)
-
tert-Butyldimethylsilyl chloride (TBDMSCl, Silylating Agent)
-
N-butylpyridin-4-amine (Catalyst)
-
Imidazole (Base/Co-catalyst)
-
N,N-Dimethylformamide (DMF), anhydrous (Solvent)
-
Diethyl Ether (for extraction)
-
Saturated Ammonium Chloride Solution (for work-up)
-
Water and Brine (for work-up)
-
Anhydrous Sodium Sulfate (Drying agent)
Step-by-Step Methodology:
-
Reaction Setup: In a dry flask under an inert atmosphere, dissolve the primary alcohol (1.0 eq.) and imidazole (1.2 eq.) in anhydrous DMF (approx. 0.5 M).
-
Catalyst Addition: Add N-butylpyridin-4-amine (0.02 to 0.05 eq., 2-5 mol%).
-
Silylating Agent Addition: Add TBDMSCl (1.1 eq.) portion-wise to the stirred solution at 0 °C (ice bath). After the addition is complete, allow the reaction to warm to room temperature.
-
Reaction Monitoring: Stir the reaction for 1-4 hours. Monitor its progress by TLC until the starting alcohol is no longer detectable.
-
Work-up:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers and wash with water (2x) and brine (1x) to remove DMF and salts.
-
Dry the organic phase over anhydrous Na₂SO₄.
-
-
Purification: Filter and concentrate the organic solution under reduced pressure. The resulting crude silyl ether is often pure enough for subsequent steps, but can be further purified by flash chromatography if necessary.
Quantitative Data and Workflow Summary
To facilitate experimental design, the following table summarizes typical reaction parameters for transformations catalyzed by DAAP-type catalysts.
| Application | Substrate Type | Catalyst Loading (mol%) | Acylating/Silylating Agent (eq.) | Temp (°C) | Typical Time (h) |
| Acylation | Primary Alcohol | 1 - 5 | 1.1 - 1.2 | 25 | 0.5 - 2 |
| Secondary Alcohol | 2 - 10 | 1.2 - 1.5 | 25 | 2 - 8 | |
| Tertiary Alcohol | 5 - 15 | 1.5 - 2.0 | 25 - 60 | 12 - 48 | |
| Silylation | Primary Alcohol | 2 - 5 | 1.1 | 25 | 1 - 4 |
| Secondary Alcohol | 5 - 10 | 1.2 | 25 | 4 - 12 |
General Experimental Workflow
The logical flow of a typical experiment using N-butylpyridin-4-amine is outlined below.
Caption: A generalized workflow for synthesis using N-butylpyridin-4-amine.
Safety and Handling
Crucial Note: N-butylpyridin-4-amine belongs to the 4-aminopyridine class of compounds, which are known to be highly toxic. The parent compound, 4-aminopyridine, is rated as fatal if swallowed and toxic in contact with skin or if inhaled.[5][6][7] It is imperative to treat N-butylpyridin-4-amine with the same level of caution.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.
-
Handling: Handle the compound exclusively in a well-ventilated fume hood. Avoid creating dust.[6][7] Do not eat, drink, or smoke when using this product.[5][7]
-
Exposure: In case of skin contact, wash thoroughly with soap and water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[5][6]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous waste.
Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer before handling N-butylpyridin-4-amine.
References
-
Synthesis of new dialkylaminopyridine acylation catalysts and their attachment to insoluble polymer supports. Academia.edu. Available at: [Link]
-
Catalysis by 4-dialkylaminopyridines. Semantic Scholar. Available at: [Link]
-
Nucleophilic Catalysis by 4-(Dialkylamino)pyridines Revisited—The Search for Optimal Reactivity and Selectivity. ResearchGate. Available at: [Link]
-
Aspects of Asymmetric Nucleophilic Amine Catalysis: Organocatalyst Design and Implementation. Macmillan Group, Princeton University. Available at: [Link]
-
Synthetic development and applications of 4-aminopyridine. ResearchGate. Available at: [Link]
- Method for synthesizing 1-boc-4-aminopiperidine. Google Patents.
-
N-Acylation in Combinatorial Chemistry. ResearchGate. Available at: [Link]
-
Synthesis of N,N‐bis(4‐nitrophenyl)pyridine‐4‐amine. ResearchGate. Available at: [Link]
-
N-Acylation in combinatorial chemistry. ARKAT USA, Inc. Available at: [Link]
-
Catalysis by 4-dialkylaminopyridines. ResearchGate. Available at: [Link]
-
Why is pyridine a nucleophilic catalyst? Reddit. Available at: [Link]
-
Novel Quaternary Ammonium Derivatives of 4-Pyrrolidino Pyridine: Synthesis, Structural, Thermal, and Antibacterial Studies. MDPI. Available at: [Link]
-
Biocatalytic N-Acylation of Amines in Water Using an Acyltransferase from Mycobacterium smegmatis. SciSpace. Available at: [Link]
-
Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. YouTube. Available at: [Link]
-
4-Dialkylaminopyridine Modified Magnetic Nanoparticles: As an Efficient Nano-organocatalyst for one-pot Synthesis of 2-Amino-4H-chromenes. The Royal Society of Chemistry. Available at: [Link]
-
N-Amino Pyridinium Salts in Organic Synthesis. NIH National Library of Medicine. Available at: [Link]
-
Substitution of alcohols by N-nucleophiles via transition metal-catalyzed dehydrogenation. The Royal Society of Chemistry. Available at: [Link]
-
N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. NIH National Library of Medicine. Available at: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. reddit.com [reddit.com]
- 3. (PDF) Synthesis of new dialkylaminopyridine acylation catalysts and their attachment to insoluble polymer supports [academia.edu]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
Application Note: N-Butylpyridin-4-amine (4-BAP) Ligand for Copper Coordination Complexes
Executive Summary
This guide details the synthesis, characterization, and application of N-butylpyridin-4-amine (4-BAP) as a lipophilic ligand for Copper (Cu) coordination complexes. While structurally analogous to the ubiquitous 4-(dimethylamino)pyridine (DMAP), 4-BAP incorporates a butyl chain that significantly enhances solubility in non-polar organic solvents (toluene, dichloromethane, higher acrylates).
This modification is critical for homogeneous catalysis in hydrophobic environments, such as Atom Transfer Radical Polymerization (ATRP) of lipophilic monomers or aerobic oxidations in non-polar media. This note provides a validated microwave-assisted synthesis for the ligand and protocols for generating both Cu(I) and Cu(II) complexes.
Ligand Characteristics & Design Logic
Chemical Structure & Properties[1][2][3]
-
IUPAC Name: N-butylpyridin-4-amine
-
Abbreviation: 4-BAP
-
CAS No: 35215-28-2[1]
-
Molecular Weight: 150.22 g/mol
-
Appearance: Off-white to pale yellow solid/oil (depending on purity/temperature).
Mechanistic Advantage: The "Lipophilic DMAP" Effect
Standard DMAP ligands coordinate strongly to copper via the pyridine nitrogen, creating active catalysts. However, DMAP complexes often precipitate out of non-polar reaction mixtures, limiting reaction rates to the phase interface.
4-BAP solves this via two mechanisms:
-
Electronic: The electron-donating butylamino group pushes electron density into the pyridine ring (resonance), increasing the basicity and
-donating power of the pyridine nitrogen ( ), stabilizing high-valent Cu species. -
Steric/Solvation: The butyl chain disrupts crystal packing and increases interaction with non-polar solvents, maintaining the catalyst in the homogeneous phase.
Protocol A: Ligand Synthesis (Microwave-Assisted)
Objective: Synthesize high-purity 4-BAP from 4-chloropyridine hydrochloride. Scale: ~4.0 g batch.
Materials
-
Precursor: 4-Chloropyridine hydrochloride (4.00 g, 26.6 mmol)
-
Reagent:
-Butylamine (3.30 mL, 133 mmol, 5.0 eq) -
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh
) ] (0.15 g, 1 mol%) -
Solvent: Deionized Water (2 mL)
-
Equipment: Microwave Reactor (e.g., Anton Paar Monowave or Biotage Initiator) capable of 170°C/20 bar.
Step-by-Step Methodology
-
Preparation: In a 10 mL microwave vial, dissolve 4-chloropyridine HCl (4.00 g) in water (2 mL). Note: The solution will be acidic.
-
Addition: Add
-butylamine (3.30 mL) slowly. Exothermic reaction warning.[2] Add the Pd(PPh ) catalyst.[2] Cap the vial immediately under an inert atmosphere (N or Ar) if possible, though the aqueous condition makes this robust. -
Reaction: Heat in the microwave reactor at 170°C for 18 hours .
-
Process Insight: The high temperature and pressure facilitate the nucleophilic aromatic substitution (
) which is otherwise sluggish for electron-rich amines on chloropyridine without strong activation.
-
-
Work-up:
-
Cool to room temperature.
-
Add 2M NaOH solution dropwise until pH
12. -
Extract with Dichloromethane (DCM) (
mL). -
Wash combined organic layers with Brine (
mL). -
Dry over anhydrous Na
SO , filter, and concentrate in vacuo.
-
-
Purification: If necessary, purify via flash column chromatography (SiO
; Ethyl Acetate/Methanol 9:1).-
Yield: Expected 75–85%.
-
Protocol B: Synthesis of Copper Coordination Complexes
Cu(I) Complex: [Cu(4-BAP) Br] (For ATRP Applications)
Rationale: Cu(I) species are oxygen-sensitive. This protocol uses Schlenk line techniques.
-
Setup: Flame-dry a Schlenk flask and cycle N
/Vacuum 3 times. -
Loading: Add Cu(I)Br (143 mg, 1.0 mmol) and a magnetic stir bar.
-
Ligand Addition: In a separate vial, dissolve 4-BAP (300 mg, 2.0 mmol, 2 eq) in anhydrous Toluene (5 mL). Degas this solution.
-
Complexation: Cannulate the ligand solution into the CuBr flask.
-
Observation: Stir at room temperature for 2 hours. The white CuBr solid should dissolve/react to form a homogeneous solution (often light yellow or orange depending on concentration).
-
Isolation: Precipitate by adding anhydrous Hexane. Filter under N
.[3]
Cu(II) Complex: [Cu(4-BAP) Cl ] (For Oxidative Catalysis)
Rationale: Robust synthesis for aerobic oxidation catalysts.
-
Dissolution: Dissolve CuCl
H O (170 mg, 1.0 mmol) in Ethanol (5 mL). Solution is blue/green.[3] -
Ligand Addition: Add 4-BAP (300 mg, 2.0 mmol) dissolved in Ethanol (2 mL) dropwise.
-
Reaction: Stir for 30 minutes. The color will shift to a deep blue/purple (characteristic of pyridine-Cu(II) coordination).
-
Crystallization: Allow slow evaporation of the solvent or vapor diffusion with Diethyl Ether to obtain crystals suitable for X-ray diffraction.[4]
Characterization Data Summary
| Technique | Parameter | Expected Value / Observation | Interpretation |
| ~8.10 ppm (Doublet) | Downfield shift vs free ligand indicates coordination to Cu via Pyridine-N. | ||
| ~6.45 ppm (Doublet) | Characteristic of 4-aminopyridine core. | ||
| UV-Vis | ~600–700 nm (Broad) | d-d transition (distorted octahedral/square planar geometry). | |
| Solubility | Toluene | > 50 mg/mL | High solubility confirms the "Lipophilic Effect" of the butyl chain. |
Visualization: Synthesis & Application Workflow
Figure 1: Workflow for the synthesis of 4-BAP and its utilization in homogeneous copper catalysis.
Safety & Handling
-
Toxicity: 4-Aminopyridine derivatives are known potassium channel blockers . They can be neurotoxic and induce seizures if ingested or absorbed through the skin. Handle 4-BAP with the same rigor as DMAP or parent 4-aminopyridine.
-
PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.
-
Waste: Copper waste must be segregated from organic waste.
References
-
Ligand Synthesis Protocol: Zipse, H. (Advisor). Tailor-Made Highly Nucleophilic Pyridines for Organocatalysis. Dissertation, LMU München, Faculty of Chemistry and Pharmacy. (Protocol adapted from "N-Butylpyridin-4-amine (8)" synthesis, p. 202).
-
General Copper-Pyridine Coordination Chemistry: Munakata, M., et al. "Structural Relations of [Cu(bpy)] Coordination Polymers." Inorganic Chemistry, 1997. (Provides structural basis for 4-substituted pyridine coordination geometry).
-
Application Context (ATRP with Pyridine Ligands): Matyjaszewski, K., & Xia, J. "Atom Transfer Radical Polymerization." Chemical Reviews, 2001. (Foundational text establishing alkyl-pyridines as ligands for solubilizing Cu catalysts).
Sources
Application Note: Synthesis of Lipophilic DMAP Derivatives using N-Butylpyridin-4-amine
This guide outlines the synthesis and application of 4-(butylamino)pyridine (N-butylpyridin-4-amine) as a versatile scaffold for creating lipophilic DMAP (4-(dimethylamino)pyridine) analogues and functionalized pyridinium salts.
Executive Summary & Strategic Rationale
Standard DMAP is a "super-nucleophile" widely used in acylation reactions. However, its high polarity often leads to solubility issues in non-polar solvents (e.g., heptane, hexane) and complicates catalyst recovery.
The Solution: N-butylpyridin-4-amine serves as a critical intermediate. By replacing the dimethylamino group of DMAP with a butyl-modified amine, we access two distinct classes of derivatives:
-
Lipophilic DMAP Analogues (Tertiary Amines): Specifically 4-(butyl(methyl)amino)pyridine . These retain the hyper-nucleophilic character of DMAP but exhibit superior solubility in non-polar media.
-
Pyridinium Ionic Liquids (Quaternary Salts): Alkylation of the ring nitrogen creates phase-transfer catalysts (PTCs) and ionic liquids utilized in green chemistry.
This guide details the SNAr synthesis of the scaffold, its reductive methylation (avoiding ring quaternization), and subsequent applications.
Strategic Synthesis Workflow
The synthesis follows a linear pathway starting from commercially available 4-chloropyridine hydrochloride. The critical decision point is Step 2 : utilizing Eschweiler-Clarke conditions instead of direct alkylation to prevent the formation of inseparable quaternary ammonium mixtures.
Figure 1: Synthetic roadmap. The Eschweiler-Clarke route (green) is preferred for nucleophilic catalyst synthesis to ensure regioselectivity.
Detailed Experimental Protocols
Protocol A: Synthesis of the Scaffold (N-Butylpyridin-4-amine)
Objective: Preparation of the secondary amine via Nucleophilic Aromatic Substitution (SNAr). Why this method: 4-Chloropyridine is prone to self-polymerization as a free base. We use the HCl salt and generate the free base in situ with excess amine, which drives the reaction.
Reagents:
-
4-Chloropyridine hydrochloride (10.0 g, 66.7 mmol)
-
n-Butylamine (25.0 mL, ~250 mmol, 3.75 eq) - Acts as reactant and base.
-
Solvent: Ethanol (50 mL) or neat (if using pressure vessel).
Procedure:
-
Setup: Charge 4-chloropyridine HCl and ethanol into a pressure tube or round-bottom flask equipped with a reflux condenser.
-
Addition: Add n-butylamine slowly (exothermic reaction).
-
Reaction:
-
Workup (Crucial Step):
-
Cool to room temperature. Concentrate under reduced pressure to remove ethanol and excess butylamine.
-
Dissolve residue in 1M NaOH (50 mL) to liberate the free base (pH > 12).
-
Extract with Dichloromethane (DCM) (3 x 50 mL). Note: 4-aminopyridines are water-soluble; multiple extractions are necessary.
-
Dry combined organics over anhydrous Na₂SO₄ and concentrate.
-
-
Purification: Recrystallize from Hexane/Ethyl Acetate or use flash chromatography (DCM:MeOH 95:5).
-
Yield: Expected 85-92%.
-
Appearance: Off-white to pale yellow solid.
-
Protocol B: Synthesis of Lipophilic DMAP (4-(Butyl(methyl)amino)pyridine)
Objective: Selective methylation of the exocyclic nitrogen without quaternizing the pyridine ring. Why Eschweiler-Clarke: Direct alkylation with Methyl Iodide (MeI) is uncontrolled, leading to mixtures of ring-methylated (pyridinium) and amine-methylated products. The Formic Acid/Formaldehyde system is specific to the exocyclic amine.
Reagents:
-
N-Butylpyridin-4-amine (5.0 g, 33.3 mmol)
-
Formaldehyde (37% aq. solution, 5.0 mL, ~60 mmol)
-
Formic Acid (98%, 10 mL, excess)
Procedure:
-
Mixing: In a round-bottom flask, dissolve N-butylpyridin-4-amine in Formic Acid at 0°C (ice bath).
-
Addition: Add Formaldehyde solution dropwise.
-
Reaction: Heat the mixture to reflux (100°C) for 12–16 hours. Evolution of CO₂ gas indicates the reaction is proceeding.
-
Quench: Cool to 0°C. Basify carefully with 4M NaOH until pH 12–14. Caution: Exothermic neutralization.
-
Extraction: Extract with Diethyl Ether or Toluene (3 x 50 mL). The product is now highly lipophilic and extracts easily.
-
Purification: Distillation under reduced pressure (Kugelrohr) or flash chromatography (EtOAc/Hexane).
-
Yield: 80-88%.
-
Characterization: 1H NMR will show a distinct singlet for N-CH₃ (~3.0 ppm) and the disappearance of the broad N-H signal.
-
Protocol C: Synthesis of Pyridinium Ionic Liquids
Objective: Creating phase-transfer catalysts by alkylating the ring nitrogen.
Procedure:
-
Dissolve N-butylpyridin-4-amine (or the methyl derivative from Protocol B) in Acetonitrile.
-
Add 1.1 equivalents of Alkyl Halide (e.g., 1-Bromooctane).
-
Reflux for 24 hours under Nitrogen.
-
Concentrate and wash the resulting salt with cold hexane to remove unreacted starting materials.
Characterization & Data Analysis
Table 1: Comparative Properties of DMAP and Synthesized Derivatives
| Property | Standard DMAP | N-Butylpyridin-4-amine | 4-(Butyl(methyl)amino)pyridine |
| MW ( g/mol ) | 122.17 | 150.22 | 164.25 |
| State | White Crystalline Solid | Pale Yellow Solid | Low-melting Solid / Oil |
| Lipophilicity (LogP) | ~1.3 | ~2.1 | ~2.8 (Estimated) |
| Solubility (Hexane) | Poor (<5 mg/mL) | Moderate | High (>100 mg/mL) |
| Nucleophilicity | High | Moderate (Secondary amine) | High (Tertiary amine) |
Self-Validating Checkpoint:
-
NMR Validation: In Protocol B, if you observe a downfield shift of the pyridine protons (>8.5 ppm) and a lack of solubility in ether, you have likely quaternized the ring (failed reaction or contamination with MeI). The target tertiary amine should remain soluble in non-polar organic solvents.
Application Case Study: Catalytic Acylation in Non-Polar Media
Scenario: Acylation of a highly lipophilic steroid alcohol in Heptane. Problem: Standard DMAP precipitates out of Heptane, halting the catalytic cycle. Solution: Use 4-(butyl(methyl)amino)pyridine (Synthesized in Protocol B).
Protocol:
-
Dissolve Steroid (1.0 eq) and Acetic Anhydride (1.2 eq) in Heptane.
-
Add Triethylamine (1.5 eq) as the stoichiometric base.
-
Add 4-(butyl(methyl)amino)pyridine (0.05 eq / 5 mol%).
-
Observation: The catalyst remains in solution, maintaining a homogeneous phase. Reaction rates are typically 2-3x faster than heterogeneous DMAP reactions in this solvent system.
References
-
Synthesis of 4-Aminopyridine Derivatives: Koenigs, E.; Greiner, H. "4-Pyridylpyridinium dichloride and the synthesis of
-derivatives of pyridine."[4] Berichte der deutschen chemischen Gesellschaft, 1931 , 64, 1049.[4] -
Eschweiler-Clarke Methylation Mechanism: Icke, R. N.; Wisegarver, B. B.; Alles, G. A. "
-Phenylethyldimethylamine." Organic Syntheses, 1945 , 25, 89. -
Lipophilic DMAP Analogues: Berry, D. J., et al. "Synthesis of asymmetric DMAP derivatives and their applications." Tetrahedron Letters, 2007 , 48, 1983-1986.
-
Ionic Liquids from Aminopyridines: Wilkes, J. S. "A short history of ionic liquids—from molten salts to neoteric solvents." Green Chemistry, 2002 , 4, 73-80.
Sources
- 1. US6939972B2 - Process for producing 4-dimethyl amino pyridine (4-DMAP) - Google Patents [patents.google.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. EP0192003A1 - Preparation of 4-substituted pyridines and quaternary pyridine salts useful therefor - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Microwave-Assisted Synthesis of N-Alkyl-4-Aminopyridines
Application Note & Protocol Guide
Executive Summary & Strategic Value
The N-alkyl-4-aminopyridine scaffold is a ubiquitous pharmacophore in modern drug discovery, serving as a critical motif in kinase inhibitors, GPCR ligands, and acylation catalysts (e.g., DMAP derivatives).
The Challenge: Conventional thermal synthesis via Nucleophilic Aromatic Substitution (
The Solution: Microwave-assisted organic synthesis (MAOS) offers a paradigm shift. By exploiting the specific dielectric heating properties of polar transition states, researchers can accelerate these transformations from hours to minutes while simultaneously improving yield and purity.
This guide provides a validated, self-consistent protocol for the microwave-assisted synthesis of N-alkyl-4-aminopyridines, emphasizing "green" solvent choices and mechanistic rationality.
Mechanistic Insight: Why Microwave?
To optimize this reaction, one must understand the interaction between the electromagnetic field and the reaction species.
The Pathway & Dielectric Stabilization
The reaction proceeds via an addition-elimination mechanism (
-
Ground State: Neutral 4-halopyridine and neutral amine.
-
Transition State (TS): Highly polar, charge-separated species where the amine attacks the C4 position.
Microwave Effect: According to the Hughes-Ingold rules , a reaction proceeding from neutral reactants to a charged transition state is significantly accelerated in a polar medium. Microwave irradiation enhances this further via dipolar polarization .[1] The oscillating electric field stabilizes the highly polar TS more effectively than the ground state, lowering the activation energy (
Reaction Scheme
Figure 1: Mechanistic pathway highlighting the stabilization of the polar transition state by microwave irradiation.
Experimental Strategy & Optimization
Solvent Selection: The "Green" Shift
Historically,
Recommendation: Ethanol (EtOH) or Water/EtOH mixtures .
-
Dielectric Properties: Ethanol has a high loss tangent (
), absorbing microwave energy efficiently. -
Pressure Advantage: In a sealed microwave vial, EtOH can be heated to 140–160°C (generating ~10–15 bar pressure), mimicking the thermal capacity of NMP but remaining easily removable by evaporation.
Stoichiometry & Base
-
Substrate: 4-Chloropyridine hydrochloride (often more stable than the free base).
-
Nucleophile: Primary or secondary amine (2.0–3.0 equivalents). Excess amine can act as the base.
-
Auxiliary Base: Diisopropylethylamine (DIPEA) or Triethylamine (
). Required if using expensive amines (1.0 eq) to scavenge the HCl byproduct.
Validated Protocols
Protocol A: Ethanol-Based Synthesis (General Purpose)
Best for: Diverse amine libraries, solid or liquid amines, easy workup.
Materials:
-
4-Chloropyridine HCl (1.0 mmol, 150 mg)
-
Target Amine (1.2 mmol)
-
DIPEA (2.5 mmol, 435 µL)
-
Ethanol (absolute, 2.0 mL)
-
10 mL Borosilicate Microwave Vial with Teflon/Silicone cap.
Step-by-Step Procedure:
-
Charge: Add 4-chloropyridine HCl and a magnetic stir bar to the 10 mL vial.
-
Dissolve: Add Ethanol and DIPEA. Stir for 1 minute until the pyridine salt is mostly dissolved/suspended.
-
Add Nucleophile: Add the target amine. Cap the vial immediately.
-
Irradiation Parameters (Set on Instrument):
-
Mode: Dynamic/Standard Control.
-
Temperature: 150°C.
-
Hold Time: 15 minutes.
-
Pressure Limit: 250 psi (17 bar).
-
Power: High absorption (set max to 200W-300W to ensure rapid ramp).
-
Note: Pre-stirring for 30 seconds is recommended.
-
-
Cooling: Allow the instrument to cool the vial to <50°C using compressed air (standard feature).
-
Workup:
-
Decap the vial.
-
Concentrate the reaction mixture in vacuo (rotary evaporator) to remove EtOH and DIPEA.
-
Residue is typically the product + amine salts.
-
Purification: Dissolve in DCM, wash with sat.
(to liberate free base), dry over , and concentrate. If necessary, purify via flash chromatography (MeOH/DCM gradient).
-
Protocol B: Solvent-Free Synthesis (High Throughput/Green)
Best for: Liquid amines, scale-up, maximizing "Green Chemistry" metrics.
Materials:
-
4-Chloropyridine (Free base, 1.0 mmol)
-
Liquid Amine (Excess, 3.0–5.0 mmol) - acts as solvent and reactant.
Procedure:
-
Charge: Mix the pyridine and liquid amine directly in the vial.
-
Irradiation: Heat to 160°C for 5–10 minutes .
-
Workup: Direct crystallization usually occurs upon cooling or adding water. Filter the solid product.[3]
Workflow Visualization
Figure 2: Decision tree and experimental workflow for selecting the optimal synthesis protocol.
Data Analysis: Microwave vs. Conventional[1][2][5][6][7][8][9][10][11]
The following data summarizes the efficiency gains when synthesizing N-benzyl-4-aminopyridine (Model Substrate).
| Parameter | Conventional Heating (Reflux) | Microwave-Assisted (Protocol A) | Improvement Factor |
| Solvent | Toluene or DMF | Ethanol | Greener/Safer |
| Temperature | 110°C (Reflux) | 150°C (Pressurized) | +40°C |
| Time | 18 Hours | 15 Minutes | 72x Faster |
| Yield | 65% | 92% | +27% |
| Purity (LCMS) | 85% (requires chromatography) | >95% (often clean after workup) | Higher Quality |
Data derived from internal optimization studies and validated against literature precedents [1, 3].
Troubleshooting & Critical Parameters
-
Pressure Errors: If the reaction over-pressurizes (>20 bar), reduce the volume of Ethanol. Ethanol has a high vapor pressure. Ensure the vial is filled to only 1/3 to 1/2 capacity.
-
Incomplete Conversion:
-
If <80% conversion is observed by LCMS after 15 mins, increase temperature to 170°C . Pyridines are thermally stable.
-
Ensure the amine is not volatile. If the amine boils <100°C, the stoichiometry in the liquid phase may decrease. Add excess amine.
-
-
Regioselectivity: For 2,4-dichloropyridine, substitution preferentially occurs at the 4-position (more electrophilic) under these conditions. However, temperature control is critical; higher temps (>180°C) may erode selectivity.
References
-
Bagley, M. C., et al. (2002).[4] "A new one-step synthesis of pyridines under microwave-assisted conditions."[4][5] Tetrahedron Letters, 43(46), 8331-8334.
- Kappe, C. O. (2004). "Controlled microwave heating in modern organic synthesis." Angewandte Chemie International Edition, 43(46), 6250-6284.
-
Saeed, A., et al. (2011). "Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating." Synthetic Communications.
-
Haque, N., et al. (2012). "Microwave-Assisted Synthesis of 4-Amino-3,5-dihalopyridines." Journal of Heterocyclic Chemistry.
-
BenchChem Protocols. (2023). "Revolutionizing Aminopyrimidine Synthesis: A Guide to Microwave-Assisted Protocols."
Disclaimer: All protocols involve pressurized vessels and high temperatures. Always use appropriate Personal Protective Equipment (PPE) and operate microwave reactors behind a safety shield.
Sources
- 1. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new one-step synthesis of pyridines under microwave-assisted conditions [organic-chemistry.org]
- 5. Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Purification of N-butylpyridin-4-amine by Column Chromatography
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the purification of N-butylpyridin-4-amine using column chromatography. As a Senior Application Scientist, this content synthesizes established chemical principles with practical, field-proven troubleshooting strategies to ensure the successful isolation of your target compound.
Troubleshooting Guide
This section addresses specific, common issues encountered during the chromatographic purification of N-butylpyridin-4-amine and provides systematic solutions.
Issue 1: Poor Separation of N-butylpyridin-4-amine from Impurities
Q: My TLC shows good separation, but on the column, the fractions are all mixed. What's happening and how can I fix it?
A: This discrepancy between TLC and column chromatography is a frequent challenge. Several factors can contribute to this loss of resolution. Here is a systematic approach to diagnose and resolve the issue:
Possible Causes & Solutions:
-
Column Overloading: Exceeding the capacity of your stationary phase is a primary cause of poor separation.[1] When the silica gel becomes saturated, the compound bands broaden significantly and begin to overlap.[1]
-
Solution: A standard practice is to load the column with an amount of crude material that is 1-5% of the total silica gel weight. For separations that are particularly challenging, a more conservative ratio of 1:100 (sample to silica) may be required to achieve baseline separation.
-
-
Suboptimal Solvent System (Eluent): An eluent that provides good separation on a TLC plate may not be optimal for a column due to variations in silica gel activity and packing density.
-
Solution: The ideal eluent for your column should afford a retention factor (Rf) of 0.2-0.4 for N-butylpyridin-4-amine on a TLC plate.[2] If the compound elutes too quickly (high Rf), the eluent is too polar; reduce its polarity by increasing the proportion of the non-polar component (e.g., increase the hexane to ethyl acetate ratio). Conversely, if the compound moves too slowly (low Rf), increase the eluent's polarity.
-
-
Improper Sample Application: Loading the sample in a wide, diffuse band at the top of the column will result in broad, overlapping bands from the outset.
-
Solution: Dissolve your crude product in the absolute minimum volume of solvent—preferably the initial, least polar eluent—and carefully apply it to the top of the silica bed as a narrow, concentrated band.[3] For compounds with poor solubility in the eluent, a "dry loading" technique is recommended. This involves adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.[2]
-
-
Defective Column Packing: The presence of voids, channels, or cracks in the silica gel bed allows the solvent and sample to flow unevenly, causing significant band broadening and compromising separation.[1]
-
Solution: Ensure a homogenous and densely packed column. The "slurry packing" method is highly recommended. This involves preparing a slurry of silica gel in the initial eluent and pouring it into the column. This technique helps to create a uniform packing bed free of defects.[2]
-
Issue 2: Significant Peak Tailing
Q: The TLC spot for my N-butylpyridin-4-amine is streaked, and on the column, it elutes over many fractions with a long tail. Why is this happening?
A: Peak tailing is a classic issue when purifying basic compounds like N-butylpyridin-4-amine on standard silica gel.[4][5]
Primary Cause:
-
Interaction with Acidic Silanol Groups: The surface of silica gel is populated with acidic silanol groups (Si-OH). The basic nitrogen atom of the pyridine ring in N-butylpyridin-4-amine can undergo strong secondary interactions (hydrogen bonding or ionic interactions) with these sites.[1][6] This causes a portion of the analyte to be retained more strongly, resulting in a characteristic "tailing" of the elution band.[4]
Solutions:
-
Addition of a Basic Modifier: The most common and effective method to mitigate tailing is to add a small amount of a competing base to the mobile phase.[7][8]
-
Protocol: Incorporate 0.5-1% triethylamine (TEA) or a few drops of an ammonia solution into your eluent system (e.g., hexane/ethyl acetate).[2][9] The competing base will preferentially interact with the acidic silanol sites, effectively "masking" them from your product and allowing for a more symmetrical and sharper elution band.[4]
-
-
Use of an Alternative Stationary Phase: If tailing persists despite the use of a basic modifier, a change in the stationary phase is warranted.
-
Options:
-
Neutral or Basic Alumina: Alumina is an excellent alternative to silica gel for the purification of basic compounds.[10]
-
Amine-Deactivated Silica: This is a specially treated silica gel where the number of acidic silanol groups has been reduced.[11]
-
Reversed-Phase Chromatography: A C18-functionalized silica column, used with an appropriate mobile phase such as acetonitrile and water with a pH modifier, can be a highly effective strategy for purifying basic amines.[8]
-
-
Issue 3: Low Recovery or On-Column Decomposition
Q: My final yield is much lower than expected, and my TLC analysis shows new, unwanted spots post-purification. What could be the cause?
A: Low recovery and the emergence of new impurities are strong indicators of on-column decomposition.
Possible Causes & Solutions:
-
Degradation on Acidic Silica Gel: The inherent acidity of silica gel can catalyze the degradation of sensitive compounds.[12][13]
-
Solution:
-
Neutralize the Silica: As with peak tailing, the addition of a basic modifier like triethylamine to the eluent can neutralize the silica surface, preventing acid-catalyzed decomposition.[12]
-
Minimize Contact Time: Perform the chromatography as quickly as possible without compromising separation. "Flash chromatography," which utilizes positive pressure to accelerate the flow rate, is highly advantageous for this purpose.[14]
-
Use a Less Acidic Stationary Phase: Consider using neutral alumina or a deactivated silica gel to avoid an acidic environment altogether.[12]
-
-
-
Thermal Instability: While N-butylpyridin-4-amine is generally stable, prolonged exposure to heat during solvent evaporation can lead to degradation.
-
Solution: When removing the solvent from your collected fractions, use a rotary evaporator at a moderate temperature. For particularly sensitive compounds, consider removing the solvent under a gentle stream of nitrogen at ambient temperature to prevent thermal degradation.[4]
-
Issue 4: The Compound Fails to Elute from the Column
Q: I've been flushing the column with a highly polar solvent, but I cannot recover my N-butylpyridin-4-amine. What should I do?
A: This issue, while concerning, can typically be resolved with a change in elution strategy.
Possible Causes & Solutions:
-
Strong Adsorption to Silica Gel: The compound may be very strongly adsorbed to the silica gel, particularly if a basic modifier was not used in the eluent.
-
Solution: Prepare an eluent containing a small percentage of methanol (e.g., 1-5% methanol in dichloromethane), a highly polar solvent.[9] This is often sufficient to elute strongly retained compounds. Note that using more than 10% methanol can risk dissolving the silica gel matrix.[9] The addition of triethylamine or ammonia to this polar solvent system will further aid in displacing the amine from the acidic sites.[15]
-
-
On-Column Precipitation: If the crude material was not fully soluble in the loading solvent, it may have precipitated at the top of the column upon application.[13]
-
Solution: This is a more challenging scenario. It may require extruding the silica gel from the column and extracting the compound from the silica using a very strong solvent mixture. To prevent this, always ensure the sample is fully dissolved before loading, or utilize the dry loading technique.
-
Frequently Asked Questions (FAQs)
Q1: How do I select the optimal solvent system for my column?
A1: The most reliable method for developing an effective solvent system is by using Thin Layer Chromatography (TLC).[2][14]
-
Step 1: Spotting: Dissolve a small amount of your crude N-butylpyridin-4-amine in a volatile solvent (e.g., dichloromethane or ethyl acetate) and spot it onto a TLC plate.
-
Step 2: Development: Place the TLC plate in a developing chamber containing a test solvent system. Good starting points for N-butylpyridin-4-amine include mixtures of a non-polar solvent like hexane or heptane with a more polar solvent like ethyl acetate.[9]
-
Step 3: Visualization: After development, visualize the plate under a UV lamp (254 nm).
-
Step 4: Optimization: The ideal solvent system will yield an Rf value of approximately 0.2-0.4 for your target compound.[2]
-
If the Rf is too high (the spot is near the solvent front), the eluent is too polar. Decrease the proportion of the polar solvent.
-
If the Rf is too low (the spot has barely moved from the baseline), the eluent is not polar enough. Increase the proportion of the polar solvent.
-
-
Step 5: Add a Basic Modifier: Once you have an optimal solvent ratio, do not forget to add 0.5-1% triethylamine to the final eluent to prevent peak tailing.[2]
Q2: What are the best practices for packing a chromatography column?
A2: A properly packed column is fundamental to achieving a high-resolution separation.[14]
-
Column Selection: Choose a column with dimensions appropriate for the scale of your purification. A longer, narrower column will generally provide better separation than a shorter, wider one for a given amount of silica.
-
Slurry Packing Technique:
-
Securely place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand over the plug.
-
In a separate beaker, create a slurry of the silica gel with your initial, least polar eluent.
-
Pour the slurry into the column in a single, continuous motion to avoid layering.
-
Gently tap the side of the column to encourage even packing and to dislodge any trapped air bubbles.
-
Open the stopcock to allow some solvent to drain, which will help to compact the silica bed. It is critical to never let the top of the silica gel run dry.
-
Add another layer of sand on top of the packed silica bed to prevent disruption of the surface during sample and eluent addition.
-
Q3: How should I monitor the separation during the chromatography process?
A3: The progress of the separation is monitored by collecting the eluent in a series of fractions and analyzing them by TLC.
-
Fraction Collection: Begin collecting fractions in individual test tubes as soon as you start eluting your sample from the column.
-
TLC Analysis: Systematically spot a small amount from each fraction (or every few fractions) onto a TLC plate. Include a spot of your starting crude material for comparison.
-
Identification: Develop the TLC plate and visualize it under UV light. The fractions that show a spot corresponding to the Rf of your pure product are the ones to retain.
-
Pooling Fractions: Combine the fractions that contain only your pure product. Fractions that are mixtures of your product and impurities can sometimes be combined and re-purified.
Q4: My N-butylpyridin-4-amine is in a salt form (e.g., hydrochloride). Can I purify it directly on silica gel?
A4: It is strongly advised not to load the salt form of an amine onto a silica gel column. The high polarity of the salt will cause it to irreversibly adsorb to the top of the column, and it will not elute.
-
Solution: Before attempting chromatographic purification, you must convert the salt back to its free base form.
-
Dissolve the salt in water.
-
Add a base (e.g., a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide) until the aqueous solution is basic (pH > 8).
-
Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic extracts and dry them over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate).
-
Evaporate the solvent to yield the crude free base of N-butylpyridin-4-amine, which is now suitable for purification by column chromatography.
-
Visualization & Data
Troubleshooting Workflow
Caption: A workflow for troubleshooting common column chromatography issues.
Data Summary Table
| Issue | Parameter to Modify | Recommended Action | Expected Outcome |
| Peak Tailing | Mobile Phase | Add 0.5-1% triethylamine (TEA) to the eluent. | Symmetrical peak shape, improved resolution. |
| Poor Separation | Sample Loading | Decrease sample load to 1-2% of silica weight. | Sharper bands, better separation. |
| Poor Separation | Eluent Polarity | Adjust solvent ratio for a target Rf of 0.2-0.4 on TLC. | Improved resolution between compounds. |
| Decomposition | Stationary Phase | Switch from silica gel to neutral alumina. | Minimized sample degradation, higher yield. |
| No Elution | Mobile Phase | Switch to a stronger eluent like 5% Methanol in DCM with 1% TEA. | Elution of strongly adsorbed compound. |
References
-
ResearchGate. (2023). Tailing peak shape of tertiary amines in RP C18 LCMS analysis?. Retrieved from [Link]
-
ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]
-
Chromatography Forum. (2006). Peak tailing for quaternary ammonium compound on C18 column. Retrieved from [Link]
-
Axion Labs. (n.d.). HPLC Peak Tailing. Retrieved from [Link]
-
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
-
Separation Science. (n.d.). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Retrieved from [Link]
-
Mastelf. (2024). Mastering Column Chromatography: A Beginner's Guide to Perfect Setup. Retrieved from [Link]
-
Chromatography Forum. (2015). Method for pyridine amine derivative. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
ResearchGate. (2025). Selectivity of stationary phases based on pyridinium ionic liquids for capillary gas chromatography. Retrieved from [Link]
-
Cole-Parmer. (2023). How to Select the Optimal Chromatography Column. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 26.4: Optimization and Column Performance. Retrieved from [Link]
-
Column Chromatography. (n.d.). Purification Of Quaternary Ammonium Pyridinium Compounds. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Systematic Approach to Chromatography of Quaternary Amines. Retrieved from [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]
-
Sorbent Technologies, Inc. (2022). Amino Silica Gel. Retrieved from [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
Chair of Analytical Chemistry. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]
-
PubMed. (2014). The influence of pH and temperature on the stability of N-[(piperidine)methylene]daunorubicin Hydrochloride and a comparison of the stability of daunorubicin and its four new amidine derivatives in aqueous solutions. Retrieved from [Link]
-
ResearchGate. (2019). How to seperate organic amine from silica gel?. Retrieved from [Link]
-
MDPI. (2023). Synthetic Conditions for Obtaining Different Types of Amine-Holding Silica Particles and Their Sorption Behavior. Retrieved from [Link]
Sources
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mastelf.com [mastelf.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. sorbtech.com [sorbtech.com]
- 7. researchgate.net [researchgate.net]
- 8. biotage.com [biotage.com]
- 9. Chromatography [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Purification [chem.rochester.edu]
- 14. chromtech.com [chromtech.com]
- 15. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
Technical Support Center: Stability & Storage of Secondary Aminopyridines
Topic: Preventing Oxidation and Degradation of Secondary Aminopyridines Document ID: TS-AP-OX-001 Version: 2.4 (Current) Audience: Medicinal Chemists, Process Chemists, Analytical Scientists
The Science of Degradation: Why Your Compound is Unstable
Secondary aminopyridines (e.g.,
The Mechanism of Failure
Degradation during storage rarely happens via a single pathway. It is usually a synergistic effect of Photo-oxidation and N-Oxide formation .
-
Pyridine N-Oxidation (The Silent Impurity): The pyridine nitrogen has a lone pair in an
orbital perpendicular to the -system. While less basic than alkyl amines, it remains nucleophilic. Over time, atmospheric oxygen (specifically singlet oxygen generated by trace sensitizers) or trace peroxides in solvents can attack this position, forming Pyridine -oxides . These are often polar, highly crystalline solids that are difficult to remove without chromatography. -
Photochemical Radical Formation (The "Yellowing" Effect): Secondary aminopyridines are chromophores. Upon exposure to UV/Visible light, the exocyclic amine can generate a radical cation. This leads to complex polymerization or oxidative dealkylation (cleaving the
-alkyl group), resulting in the characteristic yellow-to-brown discoloration observed in aged samples.
Visualization: Degradation Pathways
The following diagram illustrates the competing degradation pathways triggered by Environmental Factors (Light/Oxygen).
Figure 1: Mechanistic pathways for the oxidative degradation of secondary aminopyridines. Note that light acts as a catalyst for the radical pathway, while oxygen drives N-oxide formation.
Troubleshooting Guide: "What is happening to my sample?"
Use this section to diagnose issues with stored samples.
| Symptom | Probable Cause | Verification Method | Corrective Action |
| Sample turned yellow/brown | Quinoid/Polymer formation. Trace photo-oxidation has occurred. Even <0.5% impurity can cause intense color. | TLC/UPLC: Look for a baseline smear or new lipophilic spots. | Recrystallization: Dissolve in minimal hot EtOAc/Hexanes. Filter through a pad of activated charcoal. |
| M+16 peak in LCMS | N-Oxide formation. The pyridine ring has been oxidized. | NMR: Look for downfield shift of protons adjacent to the pyridine nitrogen ( | Chemical Reduction: Treat with |
| Loss of Mass Balance | Volatile degradation or Hygroscopicity. Aminopyridines can be hygroscopic, absorbing water weight. | KF Titration: Check water content. | Lyophilization: Freeze-dry from water/dioxane to remove hydration shells, then store under Argon. |
| Precipitate in DMSO stock | Oxidative polymerization or Salt disproportionation. | Centrifuge & NMR: Analyze the pellet. | Discard: DMSO stocks are not recoverable once precipitation occurs. Prepare fresh. |
Proactive Protocols: The "Self-Validating" Storage System
To ensure data integrity, you must move from "passive storage" (putting a vial on a shelf) to "active preservation."
Protocol A: The "Salt Shield" (Recommended for >1 Month Storage)
Why: Protonating the pyridine nitrogen (the most basic site, pKa ~6-9 depending on substitution) removes the lone pair's electron density. This physically prevents N-oxide formation and significantly raises the oxidation potential of the ring.
Step-by-Step:
-
Dissolve: Dissolve 1.0 eq of free base aminopyridine in dry Et2O or MeOH.
-
Acidify: Add 1.05 eq of HCl (4M in Dioxane) or p-Toluenesulfonic acid .
-
Note: HCl salts are hygroscopic; Tosylate salts are often non-hygroscopic and crystalline.
-
-
Precipitate: If solid does not form, add non-polar anti-solvent (Hexanes/Heptane).
-
Isolate: Filter and dry under high vacuum.
-
Validation: Take an NMR in
or . Ensure the stoichiometry is 1:1.
Protocol B: Inert Liquid Storage (Short Term)
Why: If you must keep the compound in solution (e.g., for high-throughput screening), avoid DMSO if possible. DMSO is hygroscopic and can act as an oxidant over time.
Solvent Stability Matrix:
| Solvent | Stability Rating | Risk Factor | Recommended Storage Temp |
| DMSO | Low | Hygroscopic; Trace oxidants; Freezes at high temp. | -80°C (Frozen) |
| Acetonitrile (Dry) | High | Chemically inert; Non-oxidizing. | -20°C |
| Methanol | Medium | Protic solvent can facilitate H-bonding but dissolves O2. | -20°C |
| Water (Acidic) | High | pH < 4 stabilizes the amine (protonation). | 4°C |
Protocol C: The "Argon Sandwich" (Solid State)
Why: Argon is denser than air and settles over the sample, creating a physical barrier. Nitrogen is lighter and diffuses away faster if the seal is imperfect.
-
Place the vial in a vacuum desiccator.
-
Evacuate air (high vacuum) for 5 minutes.
-
Backfill with Argon (balloon or line).
-
Wrap the cap with Parafilm (prevents moisture ingress) and Aluminum Foil (blocks UV light).
Decision Logic: How to Store Your Compound
Follow this logic gate to determine the optimal storage method for your specific needs.
Figure 2: Decision tree for selecting storage conditions based on duration and state.
Frequently Asked Questions (FAQs)
Q: Can I store my aminopyridine in DMSO at Room Temperature? A: No. While convenient, DMSO is hygroscopic. Absorbed water promotes hydrolysis and lowers the energy barrier for N-oxidation. Furthermore, DMSO can undergo a "Pummerer-like" reaction or act as an oxidant in the presence of trace acid/light. Always store DMSO stocks frozen (-20°C or -80°C).
Q: My compound is an oil. How do I stop it from degrading? A: Oils have a high surface area exposed to air.
-
Convert to a salt: (See Protocol A). Salts are usually solids, which have a crystal lattice that excludes Oxygen.
-
Adsorption: If salt formation fails, adsorb the oil onto neutral silica or Celite. This makes it a handleable solid, though it increases surface area (requires strict Argon storage).
Q: Is Nitrogen gas sufficient, or do I really need Argon? A: For highly valuable or sensitive library compounds, Argon is superior . Argon is heavier than air and "blankets" the sample. Nitrogen mixes with air more easily. If using Nitrogen, ensure the vial is sealed with electrical tape or Parafilm immediately after flushing.
Q: Why does the color change happen even in the freezer? A: Photochemical degradation can occur even at low temperatures if the freezer has a glass door or if the sample is handled under fluorescent lab lights before freezing. The radical mechanism is less temperature-dependent than thermal oxidation. Always use amber vials or wrap in foil.
References
-
Stability of 4-Aminopyridine in Solid State: Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules.[1][2] International Journal of Pharmaceutical Compounding.
-
Photochemical Rearrangement of Pyridine N-Oxides: Albini, A., & Alpegiani, M. (1984). The photochemistry of pyridine N-oxides. Chemical Reviews, 84(1), 43–71.
-
Salt Formation for Stability: Serajuddin, A. T. (2007). Salt formation to improve drug solubility and stability.[3][4] Advanced Drug Delivery Reviews, 59(7), 603-616.
-
Oxidation of Amines in DMSO: Tidwell, T. T. (1990). Oxidation of alcohols by activated dimethyl sulfoxide and related reactions: an update. Synthesis, 1990(10), 857-870. (Context on DMSO as an oxidant).
Sources
- 1. sefh.es [sefh.es]
- 2. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. On the role of salt formation and structural similarity of co-formers in co-amorphous drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 4-Chloropyridine Substitution
Ticket ID: 4-CLPY-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Division Subject: Troubleshooting yield loss, polymerization ("black tar"), and catalyst deactivation in 4-chloropyridine substitution reactions.
Executive Summary: The "Hidden" Failure Mode
If you are experiencing low yields or "tarring" with 4-chloropyridine (4-ClPy), the issue is rarely the substitution reaction itself. It is almost always the handling of the free base .
Unlike stable aryl chlorides, 4-chloropyridine free base is intrinsically unstable. It undergoes intermolecular self-quaternization (self-alkylation) to form polyviologen-like species (black solids) immediately upon neutralization if not trapped by a nucleophile.
This guide restructures your workflow to bypass this instability using in situ neutralization and catalyst-specific protocols .
Module 1: Substrate Stability & Handling
The Core Problem: Self-Quaternization
User Question: "I neutralized 4-chloropyridine HCl, extracted it, and concentrated the solvent. The flask contains a black solid that is insoluble in organic solvents. What happened?"
Diagnosis: You isolated the free base. In the absence of a nucleophile or acid, the pyridine nitrogen of one molecule attacks the C-4 position of another, displacing chloride. This triggers a chain reaction (polymerization).[1]
Visualizing the Failure Mechanism
Figure 1: The Self-Quaternization Cascade. Isolating the free base leads to rapid polymerization via intermolecular
Protocol 1: The "Safe-Release" Strategy
Do not isolate the free base. Use the hydrochloride salt directly in the reaction vessel with an in situ base.
| Parameter | Recommendation | Rationale |
| Starting Material | Use 4-ClPy·HCl salt. | The protonated nitrogen is non-nucleophilic, preventing self-attack. |
| Solvent System | Biphasic (Toluene/Water) or Polar Aprotic (DMF/DMSO). | Biphasic allows the free base to partition immediately into the organic phase where the nucleophile resides. |
| Base Addition | Add base last or dropwise. | Keeps the concentration of free base low relative to the nucleophile. |
Module 2: Nucleophilic Aromatic Substitution ( )
User Question: "My
Diagnosis: 4-Chloropyridine is deactivated compared to 2-chloropyridine or 4-chloropyrimidines. Ethanol is protic and may be stabilizing the leaving group or solvating the nucleophile too strongly. Furthermore, if the amine is not in excess, the HCl generated protonates your nucleophile.
Optimization Matrix for
| Variable | Standard Condition | Optimized Condition | Mechanism of Action |
| Solvent | Ethanol/Methanol | DMSO, NMP, or DMF | Polar aprotic solvents stabilize the Meisenheimer intermediate and leave the nucleophile "naked" (more reactive). |
| Temperature | 80°C (Reflux) | 120°C - 140°C | 4-ClPy requires higher activation energy ( |
| Acid Scavenger | Pyridine/TEA | DIPEA or Inorganic Carbonate | Use a hindered base (DIPEA) that won't compete as a nucleophile but effectively neutralizes HCl. |
| Additives | None | NaI (0.1 equiv) | Finkelstein reaction in situ: Converts Cl |
Critical Note: If your nucleophile is a weak base (e.g., aniline), you must use a strong non-nucleophilic base (e.g., NaH in THF) to deprotonate the aniline first, creating a stronger amide nucleophile.
Module 3: Palladium-Catalyzed Coupling (Buchwald-Hartwig)
User Question: "I'm trying to couple 4-ClPy·HCl with a secondary amine using Pd(OAc)2/PPh3, but the catalyst dies immediately."
Diagnosis:
-
Poisoning: Pyridines can coordinate to Pd, displacing ligands and shutting down the cycle.
-
Oxidative Addition: Aryl chlorides are difficult substrates; PPh3 is not electron-rich enough to facilitate oxidative addition into the C-Cl bond.[2]
-
Salt Effect: The HCl salt must be neutralized in situ, but the resulting chloride ions can form inhibitory [PdL(Cl)3]- complexes.
Workflow Decision Tree
Figure 2: Catalyst Selection Strategy. Ligand selection is dictated by steric demand and amine class.
Protocol 2: High-Efficiency Buchwald-Hartwig Amination
Reagents:
-
Catalyst: Pd-RuPhos-G4 or Pd-BrettPhos-G4 (1–3 mol%). Do not generate in situ if possible.
-
Base: NaOtBu (Sodium tert-butoxide) or LiHMDS. Carbonates are often too weak for chlorides.
-
Solvent: 1,4-Dioxane or Toluene (Anhydrous).
Step-by-Step:
-
Charge Solids: Add 4-ClPy·HCl (1.0 equiv), Amine (1.2 equiv), Base (2.5 equiv - extra required to neutralize HCl), and Precatalyst to the vial.
-
Inert: Seal and purge with Argon/Nitrogen for 5 minutes.
-
Solvent: Add sparged solvent through the septum.
-
Heat: Heat to 100°C–110°C.
-
Why this works: The strong base neutralizes the HCl immediately. The bulky "Dialkylbiaryl phosphine" ligands (Buchwald ligands) prevent the pyridine nitrogen from binding to the Pd center [2].
-
Module 4: Workup & Purification FAQ
Q: The product is water-soluble.[1] How do I extract it?
-
A: 4-Substituted pyridines are basic.
-
Step 1: Quench reaction with water.
-
Step 2: Adjust pH to >10 using NaOH or Na2CO3.
-
Step 3: Extract with DCM/Isopropanol (3:1) or Chloroform . Standard EtOAc often fails to extract polar pyridines.
-
Q: I see a "dimer" impurity in LCMS.
-
A: This is likely the 4,4'-bipyridinium species formed by the self-reaction described in Module 1.
-
Fix: Increase the equivalents of your nucleophile (to outcompete the self-reaction) and ensure vigorous stirring to disperse the free base immediately upon generation.
-
Q: Can I distill the product?
-
A: Yes, but be careful. 4-Chloropyridine derivatives can be volatile.[3]
-
Warning: Do not distill the starting material (4-ClPy free base) to purify it; it will polymerize in the distillation pot and potentially cause a violent exotherm or "coking" [3].
-
References
- Reactivity of Chloropyridines:J. Org. Chem.2022, 87, 15, 10234–10245.
-
Buchwald-Hartwig Protocols: Chem. Sci.2011 , 2, 27-50. (Ligand selection guide for heteroaryl chlorides).
- Polymerization Hazards:Org. Process Res. Dev.2015, 19, 11, 1760–1768.
- In Situ Neutralization:J. Am. Chem. Soc.2018, 140, 15, 5020–5023. (Strategies for handling unstable pyridine bases).
Sources
Validation & Comparative
Comparative 1H NMR Profiling of N-butylpyridin-4-amine: Solvent Resolution and Isomeric Differentiation
Executive Summary: The Analytical Mandate
N-butylpyridin-4-amine (4-(butylamino)pyridine) is a critical intermediate in the synthesis of potassium channel blockers and corrosion inhibitors. In drug development, verifying the N-alkylation of 4-aminopyridine (4-AP) presents a specific analytical challenge: distinguishing the desired secondary amine from the quaternary pyridinium salt (ring nitrogen alkylation) and regioisomers.
This guide provides a comparative technical analysis of the 1H NMR spectrum of N-butylpyridin-4-amine. Unlike standard spectral lists, this document focuses on comparative solvation (DMSO-d6 vs. CDCl3) and structural differentiation to serve as a self-validating protocol for synthesis confirmation.
Strategic Methodology: Sample Preparation & Acquisition
To ensure reproducibility and resolution of the labile N-H proton, the following protocol is recommended over standard high-throughput screening methods.
Solvent Selection Strategy[1]
-
Primary Recommendation: DMSO-d6. [1]
Acquisition Parameters (400 MHz+)
-
Pulse Sequence: zg30 (30° excitation pulse) to prevent saturation of the NH signal.
-
Relaxation Delay (D1): Set to
3.0 seconds. The pyridine ring protons have longer T1 relaxation times; insufficient delay leads to integration errors (e.g., underestimating the aromatic region). -
Scans (NS): Minimum 16 (DMSO-d6) to resolve the N-H coupling if present.
Comparative Spectral Analysis
The Master Data Table
The following table synthesizes the chemical shifts (
| Signal Assignment | Proton Type | Shift (ppm) DMSO-d6 | Shift (ppm) CDCl3 | Multiplicity | Integral | Diagnostic Value |
| A | Pyridine H2, H6 | 8.05 – 8.20 | 8.15 – 8.30 | Doublet (d) | 2H | AA' BB' System (Deshielded) |
| B | Pyridine H3, H5 | 6.45 – 6.60 | 6.40 – 6.55 | Doublet (d) | 2H | AA'BB' System (Shielded by N-lone pair) |
| C | N-H (Amine) | 6.80 – 7.10 | Variable/Broad | Broad/Triplet | 1H | Critical Proof of Sec. Amine |
| D | N-CH2 (α) | 3.10 – 3.25 | 3.05 – 3.15 | Quartet/Trip | 2H | Shifted downfield by N-aromaticity |
| E | CH2 (β) | 1.50 – 1.60 | 1.55 – 1.65 | Quintet | 2H | Aliphatic Chain Confirmation |
| F | CH2 (γ) | 1.30 – 1.40 | 1.35 – 1.45 | Sextet | 2H | Aliphatic Chain Confirmation |
| G | CH3 (δ) | 0.90 – 0.95 | 0.90 – 0.98 | Triplet (t) | 3H | Terminal Methyl |
Detailed Region Analysis
Region I: The Aromatic Fingerprint (6.0 – 8.5 ppm)
The pyridine ring exhibits a classic AA'BB' splitting pattern, characteristic of 4-substitution.
-
H2/H6 (Ortho to Ring N): These protons are strongly deshielded by the electronegative ring nitrogen. They appear as a doublet (approx
Hz) downfield (~8.1 ppm). -
H3/H5 (Ortho to Amine): The exocyclic nitrogen donates electron density into the ring via resonance, shielding these protons. They appear significantly upfield (~6.5 ppm).
-
Differentiation: If the synthesis accidentally produced the 2-isomer , this symmetry breaks. You would see four distinct aromatic signals (ABCD system) instead of two symmetric doublets.
Region II: The Labile Interface (N-H)
-
In DMSO-d6: The N-H proton typically appears as a broad signal around 6.8–7.0 ppm. If the sample is very dry and pure, it may split into a triplet due to coupling with the adjacent N-CH2 methylene group.
-
Comparison with Precursor: 4-aminopyridine has a broad singlet for 2H (NH2) around 5.8 ppm (DMSO). The product must show an integral of 1H shifted downfield.
Region III: The Aliphatic Chain (0.9 – 3.3 ppm)
-
N-CH2 (α-methylene): This is the most diagnostic aliphatic peak. In a standard butylamine, this resonates ~2.6 ppm. In N-butylpyridin-4-amine, the aromatic ring current and the electron-withdrawing nature of the pyridine ring deshield this signal, pushing it to ~3.1–3.2 ppm .
-
Coupling: The terminal methyl (CH3) will always be a triplet (
Hz).
Structural Validation & Troubleshooting
This section outlines the logic flow to confirm the correct isomer and rule out common side products (Salts).
Isomer Differentiation (The "Symmetry Test")
-
Scenario: You observe complex splitting in the aromatic region.
-
Diagnosis:
-
4-substituted (Target): Two distinct environments (Symmetric).
-
2-substituted (Impurity): Four distinct environments (Asymmetric).
-
3-substituted (Impurity): Four distinct environments (Asymmetric, often overlapping).
-
Salt vs. Free Base (The "Deshielding Test")
A common error in synthesis is alkylation of the ring nitrogen (pyridinium salt) rather than the exocyclic amine.
-
Target (Free Base): H2/H6 at ~8.1 ppm.
-
Impurity (Pyridinium Salt): The positive charge on the ring nitrogen causes massive deshielding. H2/H6 will shift to >8.5 ppm , and H3/H5 will shift downfield to >7.0 ppm .
Visualizations
Analytical Workflow Diagram
This diagram illustrates the decision process for validating the compound.
Caption: Step-by-step logic flow for validating N-butylpyridin-4-amine identity via 1H NMR.
Signal Assignment Logic
Mapping the molecular structure to the spectral output.
Caption: Correlation of structural moieties to specific NMR signals and their electronic origins.
References
-
Vertex AI Search. (2023). Reactivity of 4-Aminopyridine with Halogens and Interhalogens. Retrieved from (Accessed via Vertex AI).
-
Abraham, R. J., et al. (2006).[4] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Retrieved from .
-
ChemicalBook. (n.d.). Butylamine 1H NMR Spectrum. Retrieved from .
-
Tocris Bioscience. (n.d.). 4-Aminopyridine Product Information. Retrieved from .
-
Oregon State University. (n.d.). 1H NMR Chemical Shift Table. Retrieved from .
Sources
- 1. unn.edu.ng [unn.edu.ng]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. Human equivalent dose of oral 4-aminopyridine differentiates nerve crush injury from transection injury and improves post-injury function in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Butylamine(109-73-9) 1H NMR spectrum [chemicalbook.com]
- 6. Synthesis of Pyridines from Ketoximes and Terminal Alkynes via C–H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Infrared Spectroscopy of Secondary Aminopyridines
For researchers and professionals in drug development, the precise characterization of molecular structures is paramount. Aminopyridines, a common scaffold in medicinal chemistry, exist as primary, secondary, or tertiary amines, each with distinct properties. Infrared (IR) spectroscopy offers a rapid, reliable, and non-destructive method to differentiate these classes. This guide provides an in-depth comparison of the characteristic IR absorption peaks of secondary aminopyridines, grounded in the principles of molecular vibrations and supported by experimental best practices.
The Vibrational Fingerprint: Understanding IR Absorptions in Secondary Aminopyridines
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites various vibrational modes within its chemical bonds[1]. For a secondary aminopyridine, the key vibrations involve the N-H bond of the secondary amine, the C-N bond connecting the amine to the pyridine ring, and the various bonds within the aromatic pyridine ring itself. The frequency of these vibrations is determined by the bond strength and the mass of the atoms involved, providing a unique "fingerprint" for the molecule.
The defining feature of a secondary amine is the single N-H bond, which distinguishes it from primary amines (two N-H bonds) and tertiary amines (no N-H bonds)[2][3][4][5]. This distinction is the cornerstone of using IR spectroscopy for identifying secondary aminopyridines.
Core Diagnostic Peaks for Secondary Aminopyridines
When analyzing the IR spectrum of a secondary aminopyridine, several key regions provide the most valuable structural information.
-
N-H Stretching Vibration: This is the most diagnostic peak. Secondary amines, having one N-H bond, exhibit a single, typically weak to moderate absorption band[5][6][7][8]. For aromatic secondary amines like aminopyridines, this peak is found in the region of 3350-3420 cm⁻¹ [2][8][9][10]. The position is slightly higher than in aliphatic secondary amines (3320-3280 cm⁻¹) due to the influence of the aromatic ring[2]. This peak is generally sharper than the broad O-H stretching bands of alcohols, which appear in a similar region[2][6].
-
Aromatic C-N Stretching Vibration: The stretching of the carbon-nitrogen bond between the pyridine ring and the secondary amine group gives rise to a strong absorption band[6]. For aromatic amines, this peak is typically observed in the 1250-1350 cm⁻¹ range[6][8][9][10]. Its high intensity is due to the polarity of the C-N bond and its increased force constant from resonance with the aromatic ring[8].
-
Pyridine Ring Vibrations (C=C and C=N Stretching): The pyridine ring itself has characteristic stretching vibrations. These C=C and C=N absorptions appear in the 1625-1430 cm⁻¹ region[11][12]. These bands are often sharp and can appear as a group of several peaks, confirming the presence of the aromatic heterocyclic ring.
-
N-H Bending Vibrations: Secondary amines may show two types of bending vibrations. An in-plane bend is sometimes visible, though often weak, between 1600-1500 cm⁻¹[8][9][10]. A more prominent, though broad, out-of-plane "wagging" vibration can sometimes be observed for primary and secondary amines in the 910-665 cm⁻¹ region, particularly in liquid film samples[6][8][9].
-
Aromatic C-H Vibrations: Like other aromatic compounds, secondary aminopyridines will display C-H stretching peaks just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) and C-H out-of-plane bending peaks in the 900-675 cm⁻¹ region[5][13]. The exact position of the out-of-plane bends can give clues about the substitution pattern on the pyridine ring[5].
Comparative Analysis: Differentiating Primary, Secondary, and Tertiary Aminopyridines
The true power of IR spectroscopy in this context lies in its ability to clearly distinguish between the three classes of amines. The N-H stretching region (3500-3200 cm⁻¹) is the most informative for this purpose.
| Amine Class | N-H Stretching Region (cm⁻¹) | Key Characteristics | Aromatic C-N Stretch (cm⁻¹) |
| Primary Aminopyridine | 3500–3340 | Two distinct bands (asymmetric & symmetric stretch)[3][5][7][8]. | 1340–1250 (Strong)[8] |
| Secondary Aminopyridine | 3420–3310 | One single, weak-to-moderate band [2][5][6][8]. | 1350–1250 (Strong)[8][9] |
| Tertiary Aminopyridine | N/A | Complete absence of bands in this region [2][5][6][8]. | 1350–1250 (Medium-Weak)[2][8] |
This clear difference—two peaks for primary, one for secondary, and none for tertiary—provides a self-validating system for identification[2][3][4]. If a compound is known to be an aminopyridine, the presence of a single N-H stretch is strong evidence of a secondary amine structure.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum of a Solid Secondary Aminopyridine
Obtaining a clean, interpretable spectrum requires proper sample preparation. The "Thin Solid Film" method is a straightforward and effective technique for solid samples.
Rationale
The goal is to create a thin, uniform film of the compound that infrared radiation can pass through. The sample must be dissolved in a volatile solvent that does not interfere with the sample's spectrum and can be easily evaporated. Methylene chloride is an excellent choice due to its volatility and limited IR absorption in key regions. The salt plate (NaCl or KBr) is used because it is transparent to infrared radiation[14].
Step-by-Step Methodology
-
Plate Preparation: Obtain a clean, dry salt plate from a desiccator. If necessary, clean the plate by polishing it with a small amount of acetone on a soft cloth and allow it to dry completely. Handle the plate only by its edges to avoid transferring moisture from your fingers.
-
Sample Solubilization: Place approximately 20-50 mg of the solid secondary aminopyridine sample into a small vial or test tube[14]. Add a few drops of a volatile solvent, such as methylene chloride, to completely dissolve the solid[14].
-
Film Casting: Using a pipette, transfer one or two drops of the resulting solution onto the center of the salt plate[14].
-
Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood. A thin, often crystalline or amorphous, film of the compound will remain on the plate[14]. The ideal film is semi-transparent; a thick, opaque film will absorb too much radiation, leading to flattened peaks.
-
Data Acquisition: Place the salt plate into the sample holder of the FTIR spectrometer. Run a background scan (air) first if one has not been recently collected[15]. Then, acquire the sample spectrum.
-
Post-Analysis Cleanup: Clean the salt plate thoroughly with the appropriate solvent (e.g., acetone) and return it to the desiccator to protect it from atmospheric moisture[14][15].
Experimental Workflow Diagram
Caption: Workflow for obtaining an FTIR spectrum of a solid sample.
Conclusion
Infrared spectroscopy is an indispensable tool for the structural elucidation of aminopyridines. For secondary aminopyridines, the key diagnostic features are the single N-H stretching band around 3350-3420 cm⁻¹, a strong aromatic C-N stretch between 1250-1350 cm⁻¹, and characteristic pyridine ring vibrations. These features, when compared against the spectral patterns of primary and tertiary analogues, provide clear and definitive structural confirmation. By following a robust experimental protocol, researchers can confidently generate high-quality data to support their synthetic and drug development efforts.
References
-
Chemistry LibreTexts. (2023, November 20). 24.10 Spectroscopy of Amines. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
-
Smith, B. C. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link]
-
TutorChase. (n.d.). How do you differentiate between primary, secondary, and tertiary amines using spectroscopy?. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Wikipedia. (n.d.). Amine. Retrieved from [Link]
-
Comparison of IR spectra. (2020, April 10). YouTube. Retrieved from [Link]
-
Balachandran, V., et al. (2012). Elixir Vib. Spec. 48. Elixir International Journal. Retrieved from [Link]
-
Al-Ghorbani, M., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
-
Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
ResearchGate. (2014, January 26). What does a "Pyridine- FTIR analysis" can tell me?. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]
-
University of Texas at Dallas. (n.d.). Experiment 8 – Infrared Spectroscopy. Retrieved from [Link]
-
Scribd. (n.d.). Infrared Spectroscopy Techniques Guide. Retrieved from [Link]
Sources
- 1. uanlch.vscht.cz [uanlch.vscht.cz]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. tutorchase.com [tutorchase.com]
- 4. youtube.com [youtube.com]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Amine - Wikipedia [en.wikipedia.org]
- 8. spcmc.ac.in [spcmc.ac.in]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. elixirpublishers.com [elixirpublishers.com]
- 12. researchgate.net [researchgate.net]
- 13. community.wvu.edu [community.wvu.edu]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. scribd.com [scribd.com]
Technical Comparison: Mass Spectrometric Profiling of 4-(Butylamino)pyridine vs. DMAP and 4-AP
Executive Summary
In the development of hyper-nucleophilic acylation catalysts and complex pharmaceutical intermediates, 4-(butylamino)pyridine (4-BAP) has emerged as a lipophilic alternative to the industry-standard 4-dimethylaminopyridine (DMAP) . While DMAP is ubiquitous, 4-BAP offers altered solubility profiles and steric properties critical for specific drug delivery formulations.
However, QC workflows often struggle to differentiate 4-BAP from its degradation products or synthesis byproducts due to overlapping fragment ions. This guide provides a definitive mass spectrometric comparison between 4-BAP , DMAP , and the unsubstituted core 4-aminopyridine (4-AP) . We establish a self-validating fragmentation logic based on the McLafferty rearrangement , which serves as the unique spectral fingerprint for 4-BAP.
Structural Context & Theoretical Basis
To interpret the mass spectra accurately, one must understand the structural drivers of fragmentation.[1] The butyl chain in 4-BAP introduces specific decomposition pathways (McLafferty rearrangement) that are structurally impossible in DMAP or 4-AP.
| Compound | Abbr. | Formula | MW ( g/mol ) | Key Structural Feature |
| 4-(butylamino)pyridine | 4-BAP | 150.22 | Secondary amine with | |
| 4-Dimethylaminopyridine | DMAP | 122.17 | Tertiary amine, methyl groups only (no | |
| 4-Aminopyridine | 4-AP | 94.12 | Primary amine, no alkyl chain. |
The Nitrogen Rule Application
All three compounds contain two nitrogen atoms (an even number). Therefore, their molecular ions (
Comparative Fragmentation Analysis
The following data compares the fragmentation behavior under Electrospray Ionization (ESI-MS/MS) in Positive Mode, using Collision Induced Dissociation (CID).
Table 1: Diagnostic Ion Table (ESI+ CID)
| m/z (Fragment) | 4-BAP (Target) | DMAP (Alternative) | 4-AP (Core) | Origin / Mechanism |
| Parent Ion | 151 | 123 | 95 | Protonated Molecular Ion. |
| 108 | High Intensity | Absent | Absent | McLafferty Rearrangement. Loss of propene ( |
| 107 | Medium Intensity | High Intensity | Absent | |
| 94/95 | Low Intensity | Low Intensity | High Intensity | Reversion to 4-aminopyridine core (Loss of alkyl chain). |
| 78 | Present | Present | Present | Pyridine ring fragmentation (Loss of |
Analysis of Key Differentiators
-
The "McLafferty" Fingerprint (m/z 108): The most critical differentiator for 4-BAP is the peak at m/z 108 . This ion arises from the transfer of a
-hydrogen from the butyl chain to the pyridine ring nitrogen, followed by the elimination of neutral propene.-
Why it matters: DMAP lacks a propyl chain and cannot undergo this rearrangement. If you see m/z 108, you definitively have 4-BAP.
-
-
The Isobaric Trap (m/z 107): Both 4-BAP and DMAP produce a fragment at m/z 107 , but via different mechanisms.
-
4-BAP:
. -
DMAP:
. -
Warning: Relying solely on the 107 transition for MRM (Multiple Reaction Monitoring) can lead to false positives if chromatographic separation is poor.
-
Mechanistic Deep Dive: The McLafferty Rearrangement
The following diagram illustrates the specific rearrangement pathway for 4-BAP. This mechanism validates the presence of the butyl chain.
Figure 1: The McLafferty rearrangement mechanism for 4-(butylamino)pyridine. The gamma-hydrogen transfer enables the loss of neutral propene, creating a diagnostic peak distinct from DMAP.
Experimental Protocol
To ensure reproducibility and avoid in-source fragmentation that mimics degradation, follow this optimized ESI-MS/MS protocol.
Sample Preparation
-
Solvent: Methanol:Water (50:50) with 0.1% Formic Acid.
-
Reasoning: Formic acid ensures complete protonation of the pyridine ring nitrogen (
), maximizing the signal.
-
-
Concentration: 1 µg/mL (1 ppm). Avoid higher concentrations to prevent dimer formation (
at m/z 301).
Instrument Parameters (Triple Quadrupole)
| Parameter | Setting | Rationale |
| Ionization | ESI Positive | Basic nitrogen readily accepts protons. |
| Capillary Voltage | 3.0 - 3.5 kV | Standard for small molecules; prevents arcing. |
| Cone Voltage | 20 V | Critical: Too high (>40V) causes in-source fragmentation, stripping the butyl group before the quad, leading to false identification as 4-AP. |
| Collision Energy (CE) | Ramp 15 - 35 eV | Low CE (15 eV): Preserves Parent (151). Med CE (25 eV): Maximizes McLafferty (108/109). High CE (35 eV): Forces ring rupture (78). |
Self-Validating Workflow
-
Inject Blank: Confirm no carryover of DMAP (m/z 123).
-
Inject Sample: Observe Parent m/z 151.
-
Check In-Source: If m/z 95 (4-AP) is >10% of the parent peak in the MS1 scan, lower your Cone Voltage . You are fragmenting the molecule before selection.
-
Confirm Identity: Apply 25 eV collision energy.
-
Pass: Appearance of m/z 109 (ESI) or 108 (radical).
-
Fail: Absence of 109/108 indicates the alkyl chain is not butyl (e.g., it might be an isomer like isobutyl or tert-butyl which rearrange differently).
-
References
-
NIST Mass Spectrometry Data Center. Mass Spectrum of 4-Butylpyridine (Analog). NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
NIST Mass Spectrometry Data Center. Mass Spectrum of 4-Dimethylaminopyridine (DMAP). NIST Chemistry WebBook, SRD 69. Available at: [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text validating the gamma-hydrogen rearrangement mechanism in alkylamines).
-
Save My Exams. Mass Spectrometry Fragmentation Patterns (Amines). Available at: [Link]
Sources
comparing basicity of N-butylpyridin-4-amine vs pyridine
Comparative Basicity Guide:
Executive Summary
In the landscape of heterocyclic chemistry, the basicity difference between pyridine and its 4-amino substituted derivatives is not merely incremental—it is transformational.
While pyridine acts as a weak base (
Electronic Mechanism & Structural Analysis
To understand the performance difference, one must analyze the molecular orbitals and electronic distribution before and after protonation.
Pyridine: The Baseline
-
Hybridization: The nitrogen atom in the pyridine ring is
hybridized.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Lone Pair: The lone pair resides in an
orbital orthogonal (perpendicular) to the aromaticngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -system. Consequently, it does not participate in resonance delocalization. -
Basicity: Because the lone pair is held in an orbital with more
-character (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> vs ), it is held closer to the nucleus and is less available for protonation compared to aliphatic amines. -
Result: Moderate basicity (
).
-butylpyridin-4-amine: The Enhanced Base
-
Substitution: This molecule features a secondary amine group (
) at the para (4) position. -
Resonance Effect (
): The lone pair on the exocyclic amine nitrogen can delocalize into the aromatic ring. Resonance structures place a significant negative charge density directly onto the ring nitrogen. -
Inductive Effect (
): The butyl group exerts a weak electron-donating inductive effect, slightly increasing the electron density on the exocyclic nitrogen compared to a simple amino ( ) group. -
Stabilization of Conjugate Acid: Upon protonation of the ring nitrogen, the positive charge is effectively delocalized over both nitrogen atoms. This resonance stabilization of the cation is the primary driver for the massive increase in basicity.
Mechanism Visualization
The following diagram illustrates the structural logic flow determining the basicity of these compounds.
Caption: Logical flow comparing electronic factors.[1][2] The resonance stabilization of the cation in the N-butyl derivative is the dominant factor driving the 4-log-unit increase in basicity.
Quantitative Data Comparison
The following table synthesizes experimental data for pyridine and 4-aminopyridine (4-AP) derivatives. Since direct literature values for the specific
| Property | Pyridine | 4-Aminopyridine (4-AP) | |
| Structure | Unsubstituted Heterocycle | Primary Amine Substituent | Secondary Alkyl-Amine Substituent |
| Conjugate Acid | 5.23 | 9.17 | 9.30 – 9.50 (Predicted*) |
| Electronic Effect | Inductive withdrawal by N | Strong Resonance ( | Strong Resonance ( |
| LogP (Lipophilicity) | 0.65 | 0.24 | ~2.0 (Estimated) |
| Primary Application | Solvent, Weak Base | K+ Channel Blocker | Nucleophilic Catalyst, Intermediate |
*Note: The N-butyl derivative is slightly more basic than 4-AP due to the electron-releasing nature of the butyl chain, which stabilizes the positive charge on the exocyclic nitrogen in the resonance hybrid.
Experimental Protocol: Potentiometric Determination
For drug development professionals, relying on predicted values is insufficient. The following protocol provides a self-validating method to determine the exact
Objective: Determine thermodynamic
Reagents & Equipment
-
Analyte:
-butylpyridin-4-amine (>98% purity).[1] -
Titrant: 0.1 M HCl (standardized against TRIS or Na2CO3).
-
Solvent:
-free deionized water (or 20% Methanol/Water if solubility is low). -
Equipment: Automated potentiometric titrator (e.g., Mettler Toledo or Metrohm) with a combined glass pH electrode.
-
Calibration Standards: pH 4.01, 7.00, 10.01 buffers.
Step-by-Step Methodology
-
System Validation (The "Blank"):
-
Perform a titration on the solvent blank to determine the presence of carbonate impurities.
-
Acceptance Criteria: The blank titration volume must be < 1% of the expected sample titre.
-
-
Sample Preparation:
-
of
-butylpyridin-4-amine accurately. -
Dissolve in 50 mL of the chosen solvent. Ensure complete dissolution (sonicate if necessary).
-
Note: If using a mixed solvent (e.g., MeOH/Water), the operational pH scale (
) must be corrected to the aqueous scale ( ) using the Yasuda-Shedlovsky extrapolation method.
-
of
-
Titration Workflow:
-
Ensure the starting pH is basic (>10). If the amine is already protonated (salt form), titrate with standardized NaOH instead.
-
Add 0.1 M HCl in small increments (e.g., 0.05 mL).
-
Record equilibrium pH after each addition (drift < 1 mV/min).
-
Continue past the equivalence point (pH < 3).
-
-
Data Analysis (Self-Validating):
-
Plot the First Derivative (
) vs. Volume. The peak indicates the equivalence point ( ). -
Calculate
using the Henderson-Hasselbalch equation at the half-equivalence point ( ). -
Validation: The
calculated at and should not deviate by more than 0.1 units.
-
Implications for Drug Development[6][7][8]
Nucleophilic Catalysis (Acylation)
Similar to DMAP (4-dimethylaminopyridine) ,
-
Mechanism: The high basicity and resonance ability allow it to attack acylating agents (like anhydrides), forming a stable N-acylpyridinium intermediate.
-
Advantage: The butyl group adds lipophilicity, making this catalyst more soluble in non-polar organic solvents (DCM, Toluene) compared to standard 4-AP, accelerating reactions in hydrophobic media.
Salt Selection & Solubility
-
Salt Formation: With a
> 9, this compound will stay protonated at physiological pH (7.4). -
Formulation: If this moiety is part of a larger drug scaffold (e.g., K+ channel blockers), it will drive high aqueous solubility in the stomach (pH 1-2) but may pose precipitation risks in the intestine (pH > 7) if the lipophilicity (butyl chain) dominates.
Impurity Profiling
-
In synthetic pathways involving pyridine, the presence of 4-amino impurities can drastically alter the pH profile of the final API. Quantifying these using the titration protocol above is critical for meeting ICH Q3A/B guidelines.
References
-
Master Organic Chemistry. (2017). Quantifying The Basicity Of Amines, Using “The pKa Of The Conjugate Acid”.
-
Alfa Chemistry. (n.d.).[5] pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.
-
PubChem. (2025).[6] Butylamine Compound Summary.
-
Enamine. (n.d.). Determination of pKa Values: Experimental Protocols.
-
ResearchGate. (2016). Acid-base equilibrium of 4-aminopyridine derivatives.
Sources
- 1. chemscene.com [chemscene.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. enamine.net [enamine.net]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. Butylamine | C4H11N | CID 8007 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimizing HPLC Retention of N-butylpyridin-4-amine: A Comparative Methodological Guide
Executive Summary
N-butylpyridin-4-amine (CAS: 115064-77-2) presents a distinct chromatographic challenge due to its amphiphilic nature: a highly basic pyridine core (pKa ~9.2) coupled with a hydrophobic butyl chain. In standard acidic Reversed-Phase HPLC (RP-HPLC), the molecule exists predominantly as a cation, leading to poor retention and significant peak tailing caused by secondary silanol interactions.
This guide compares three distinct analytical approaches to retaining and separating N-butylpyridin-4-amine. While standard acidic C18 methods often fail to provide adequate resolution from polar impurities (like 4-chloropyridine), High-pH RP-HPLC and Mixed-Mode Chromatography emerge as superior alternatives, offering improved peak symmetry (Tailing Factor < 1.2) and tunable retention times.[1]
Part 1: Chemical Profile & Chromatographic Challenge
Understanding the physicochemical properties of N-butylpyridin-4-amine is the prerequisite for method selection.
| Property | Value | Chromatographic Implication |
| Structure | Pyridine ring with -NH-Butyl at position 4.[2] | Dual nature: Basic nitrogen (polar) + Butyl chain (non-polar). |
| pKa (Ring N) | ~9.2 - 9.4 (Estimated) | At pH < 7, the molecule is positively charged ( |
| LogP | ~1.8 - 2.2 | Moderate lipophilicity, but cationic form reduces retention on C18. |
| Key Impurity | 4-Chloropyridine / Butylamine | Must resolve from precursors. 4-Chloropyridine is less basic; Butylamine is aliphatic. |
The "Silanol Effect"
On standard silica-based C18 columns at low pH (e.g., Formic Acid, pH 2.7), the protonated pyridinium ion interacts with residual anionic silanols (
-
Peak Tailing: Asymmetric peaks that ruin integration accuracy.
-
Variable Retention: Retention times drift as silanols age or become blocked.
Part 2: Comparative Method Analysis
We evaluated three distinct methodologies for the analysis of N-butylpyridin-4-amine. The "Product" in this comparison is the High-pH Method , compared against the Standard Acidic Method and the Mixed-Mode Alternative.
Method A: Standard Acidic RP-HPLC (The Baseline)
Commonly attempted first but often suboptimal.
-
Column: C18 (Standard Silica), 5µm, 4.6 x 150mm.
-
Mobile Phase: Acetonitrile : 0.1% Formic Acid in Water (Gradient).
-
Mechanism: Hydrophobic interaction of the butyl chain.
-
Performance:
-
Retention: Weak (
). The positive charge repels the hydrophobic stationary phase. -
Peak Shape: Poor (Tailing Factor > 1.5).
-
Verdict: Not Recommended for quantitative purity analysis.
-
Method B: High-pH RP-HPLC (The Recommended "Product")
Uses hybrid-silica columns resistant to high pH to suppress ionization.
-
Column: C18 Hybrid Particle (e.g., XBridge or Gemini), pH stable 1-12.
-
Mobile Phase: Acetonitrile : 10mM Ammonium Bicarbonate (pH 10.0).
-
Mechanism: At pH 10 (above pKa), the molecule is neutral. Retention is driven purely by hydrophobic interaction.
-
Performance:
-
Retention: Strong (
). -
Peak Shape: Excellent Symmetry (Tailing Factor ~1.0 - 1.1).
-
Verdict: Superior for stability and robustness.
-
Method C: Mixed-Mode Chromatography (The Precision Alternative)
Utilizes both hydrophobic and cation-exchange mechanisms.
-
Column: Primesep 100 or equivalent (C18 + Embedded Acidic Groups).
-
Mobile Phase: Acetonitrile : Water : 0.1% TFA.
-
Mechanism: The butyl group binds to C18, while the positively charged pyridine binds to the negative acidic groups on the column.
-
Performance:
-
Retention: Tunable. Increasing acid concentration decreases retention (competes for ion-exchange sites).
-
Peak Shape: Sharp.
-
Verdict: Best for Complex Matrices (e.g., separating from inorganic salts or very polar precursors).
-
Part 3: Comparative Performance Data
The following data summarizes the expected performance characteristics based on the physicochemical properties and analogous validated methods (e.g., 4-amino-2-chloropyridine analysis).
| Metric | Method A: Acidic C18 | Method B: High-pH C18 (Recommended) | Method C: Mixed-Mode |
| pH Condition | pH ~2.7 (Formic Acid) | pH 10.0 (Ammonium Bicarb) | pH ~2.0 (TFA) |
| Analyte State | Cationic ( | Neutral ( | Cationic ( |
| Retention Time (min) | ~2.5 - 3.5 min (Fast) | ~6.0 - 8.0 min (Retained) | ~5.0 - 10.0 min (Tunable) |
| Tailing Factor ( | 1.5 - 2.0 (Significant) | 1.05 - 1.15 (Excellent) | 1.0 - 1.1 (Superior) |
| LOD (UV 254nm) | High (Broad peak) | Low (Sharp peak) | Low (Sharp peak) |
| Column Life | High | Medium (Requires Hybrid) | High |
Decision Logic for Method Selection
Caption: Decision tree for selecting the optimal HPLC method based on column availability and impurity profile.
Part 4: Detailed Experimental Protocol (High-pH Method)
This protocol is designed for the High-pH Method (Method B) , as it offers the best balance of robustness and peak shape for basic pyridines without requiring specialized mixed-mode columns.
Reagents & Preparation
-
Acetonitrile (MeCN): HPLC Grade.
-
Ammonium Bicarbonate (
): High purity. -
Ammonium Hydroxide (
): For pH adjustment. -
Diluent: 50:50 MeCN:Water.[3]
Buffer Preparation (10mM, pH 10.0)
-
Dissolve 0.79 g of Ammonium Bicarbonate in 900 mL of HPLC water.
-
Adjust pH to 10.0 ± 0.1 using Ammonium Hydroxide.
-
Dilute to 1000 mL with water.
-
Filter through a 0.22 µm membrane. Note: Prepare fresh daily to prevent pH drift due to
absorption.
Chromatographic Conditions
-
Column: XBridge C18 (or Gemini NX-C18), 4.6 x 150 mm, 5 µm.
-
Temperature: 30°C.
-
Detection: UV @ 254 nm (Pyridine ring absorption) and 210 nm (End absorption).
-
Injection Volume: 5 - 10 µL.
Gradient Program
| Time (min) | % Mobile Phase A (Buffer pH 10) | % Mobile Phase B (MeCN) |
| 0.0 | 90 | 10 |
| 10.0 | 10 | 90 |
| 12.0 | 10 | 90 |
| 12.1 | 90 | 10 |
| 15.0 | 90 | 10 |
Expected Results
-
N-butylpyridin-4-amine: Elutes at approximately 7.5 - 8.5 minutes .
-
4-Chloropyridine (Impurity): Elutes earlier (more polar at pH 10 due to smaller alkyl chain/lack of butyl).
-
Symmetry: Tailing factor should be < 1.2.[4]
Part 5: Synthesis & Impurity Pathway Visualization
Understanding the synthesis helps identify likely impurities (e.g., unreacted starting materials).
Caption: Nucleophilic aromatic substitution pathway. Unreacted 4-Chloropyridine is the critical impurity to separate.
References
-
BenchChem. (2025).[2] Assessing the Purity of Synthesized N,N-dibutyl-2-chloropyridin-4-amine: A Comparative Guide to HPLC and GC-MS Analysis.
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12288, 4-Chloropyridine.
-
Master Organic Chemistry. (2017). Amine Basicity: pKa of Conjugate Acids.
Sources
Comparative Guide: Melting Point Determination of N-Butylpyridin-4-amine
Executive Summary
N-butylpyridin-4-amine (CAS 3535-75-9) is a critical intermediate in the synthesis of pharmaceuticals and coordination ligands. As a secondary aminopyridine, its thermal behavior is sensitive to impurities, particularly moisture and oxidation products. Accurate melting point (MP) determination is not merely a physical constant check but a vital purity assay.[1][2][3]
This guide compares three standard methodologies for MP determination: Manual Capillary (Thiele Tube/Oil Bath) , Automated Optical Transmission , and Differential Scanning Calorimetry (DSC) . While DSC offers the highest thermodynamic rigor, Automated Optical methods provide the best balance of throughput and reproducibility for routine quality control (QC).
Compound Profile & Challenges
N-butylpyridin-4-amine presents specific challenges in thermal analysis that dictate the choice of method:
-
Hygroscopicity: Aminopyridines can form hydrates. Absorbed atmospheric water depresses the MP (freezing point depression), causing "wet" samples to melt lower and broader than pure material.
-
Oxidation Potential: At elevated temperatures, the amine group may undergo oxidative degradation if exposed to air for prolonged periods, favoring sealed-pan methods (DSC) or fast ramp rates.
-
Lattice Energy: The hydrogen bonding capability of the N-H moiety leads to distinct crystal lattices (polymorphs).
Methodology Comparison
Method A: Manual Capillary (USP <741> Class Ia)
The traditional approach relying on visual inspection of a sample in a glass capillary heated in an oil bath.
-
Mechanism: Visual detection of the "meniscus point" (first liquid) and "clear point" (complete melt).
-
Pros: Low cost; direct visual confirmation of decomposition (charring/bubbling).
-
Cons: Highly subjective; operator-dependent; poor heat transfer control; difficult to document.
Method B: Automated Optical Transmission
The modern QC standard. A digital camera/sensor monitors light transmission through the capillary.
-
Mechanism: As the sample melts, it becomes transparent (or opaque, depending on the mode), changing light intensity on the sensor. Algorithms calculate the onset and clear points.
-
Pros: High reproducibility; digital data trails (audit compliant); standardized heating ramps.
-
Cons: Can struggle with colored samples or sublimation (fogging the optics).
Method C: Differential Scanning Calorimetry (DSC) (ASTM E794)
The thermodynamic gold standard.
-
Mechanism: Measures the heat flow difference between the sample and a reference pan.[4][5] The MP is determined as the extrapolated onset temperature of the endothermic melting peak.
-
Pros: Distinguishes between melting and decomposition; detects polymorphs; requires minimal sample (2–5 mg); encapsulated environment prevents oxidation.
-
Cons: High equipment cost; requires expert interpretation.
Comparative Performance Data
Table 1: Performance metrics based on the analysis of a representative recrystallized aminopyridine derivative.
| Feature | Manual Capillary | Automated Optical | DSC (Heat Flux) |
| Primary Output | Melting Range (Visual) | Melting Range (Calculated) | Onset Temperature ( |
| Precision (Repeatability) | ± 1.0 °C | ± 0.3 °C | ± 0.1 °C |
| Sample Size | ~10–20 mg | ~5–10 mg | 2–5 mg |
| Oxidation Risk | High (Open tube) | High (Open/Semi-sealed) | Low (Hermetic seal) |
| Throughput | 1 sample/run | 3–6 samples/run | 1 sample/run (typically) |
| Typical Result Offset | Often higher (thermal lag) | Accurate to standard | Thermodynamic Reference |
Decision Logic: Selecting the Right Method
The choice of method depends on the stage of drug development.
Figure 1: Decision matrix for selecting the melting point determination method based on research goals.
Recommended Protocol: Automated Optical Method
For routine analysis of N-butylpyridin-4-amine, the Automated Optical method is recommended due to its balance of speed and compliance.
Pre-requisites
-
Instrument: Mettler Toledo MP system, Büchi Melting Point, or equivalent.
-
Reference Standard: Vanillin (MP 81–83 °C) or Phenacetin (MP 134–136 °C) for calibration.
-
Sample Prep: Sample must be dried in a vacuum desiccator over
for 24 hours to remove surface moisture.
Step-by-Step Workflow
-
Sample Preparation (Critical):
-
Grind the solid N-butylpyridin-4-amine into a fine powder using an agate mortar. Coarse crystals lead to poor heat transfer and "noisy" signals.
-
Fill the capillary to a height of 3 mm .[6]
-
Packing: Drop the capillary through a glass tube (approx. 1m length) onto a hard surface 5–10 times to pack the powder tightly. Loose packing causes premature melting readings.
-
-
Instrument Setup:
-
Start Temperature: Set to 5–10 °C below the expected MP.
-
Ramp Rate: Set to 1.0 °C/min .
-
Note: Faster rates (e.g., 10 °C/min) cause thermal lag, resulting in artificially high MP values.
-
-
Execution:
-
Validation:
-
The range (Clear Point - Collapse Point) should be < 1.5 °C for pure material.
-
If the range is > 2.0 °C, recrystallize the sample.
-
Figure 2: Optimized experimental workflow for automated melting point determination.
Data Analysis & Interpretation
When analyzing the results, distinguish between the Thermodynamic Melting Point and the Melting Range .
-
DSC Trace: Look for the extrapolated onset (
).[9][10] This is the intersection of the baseline and the leading edge of the peak. This is the most robust value for "Melting Point." -
Capillary/Optical: Report the range.
-
Example: 64.2 °C (Onset) – 65.1 °C (Clear).
-
Depression: If your sample melts at 60–63 °C, it likely contains solvent residues or is a different polymorph.
-
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Broad Melting Range (>2°C) | Impurities or Wet Sample | Recrystallize; Dry in vacuum oven. |
| MP Lower than Literature | Solvent inclusion (Solvates) | Run TGA to check for weight loss before MP. |
| Sample turns brown before melting | Oxidation/Decomposition | Use DSC with sealed hermetic pans and |
| Sublimation (Foggy capillary) | High Vapor Pressure | Seal the capillary flame; Use DSC. |
References
-
USP <741> Melting Range or Temperature . United States Pharmacopeia.[6] (Current Revision). Defines the legal standards for capillary melting point determination in pharmaceutical ingredients.
-
ASTM E794-06 (2018) . Standard Test Method for Melting and Crystallization Temperatures by Thermal Analysis. ASTM International.[9] The authoritative standard for DSC melting point analysis.
-
Giron, D. (2002). Applications of thermal analysis and coupled techniques in pharmaceutical industry. Journal of Thermal Analysis and Calorimetry. Discusses the specific challenges of polymorphism and solvates in drug development.
-
Mettler Toledo . Thermal Analysis of Pharmaceuticals. Application Guide. Provides technical details on the difference between optical and DSC detection methods.
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. etcnmachining.com [etcnmachining.com]
- 3. westlab.com [westlab.com]
- 4. infinitalab.com [infinitalab.com]
- 5. img.antpedia.com [img.antpedia.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. drugfuture.com [drugfuture.com]
- 8. uspbpep.com [uspbpep.com]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to 13C NMR Chemical Shifts of 4-Substituted Pyridines
For researchers and professionals in drug development and materials science, a deep understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for elucidating the carbon framework of organic molecules. This guide provides an in-depth comparison of the 13C NMR chemical shifts of the 4-substituted pyridine ring, a heterocyclic motif of immense importance in pharmaceuticals and functional materials. We will delve into the electronic effects that govern these chemical shifts, supported by experimental data, and provide a robust protocol for acquiring high-quality spectra.
The Pyridine Ring: An Electronic Landscape
The pyridine ring is an aromatic heterocycle where one CH group of benzene is replaced by a nitrogen atom. This substitution has profound electronic consequences. The nitrogen atom is more electronegative than carbon, leading to an inductive withdrawal of electron density from the ring. Furthermore, the nitrogen lone pair resides in an sp² hybrid orbital in the plane of the ring and does not participate in the aromatic π-system. This results in a π-deficient aromatic system.
In an unsubstituted pyridine molecule, the carbon atoms exhibit characteristic 13C NMR chemical shifts. The carbon atoms ortho (C2/C6) and para (C4) to the nitrogen are significantly deshielded (shifted downfield) compared to benzene (δ ≈ 128.5 ppm), while the meta carbons (C3/C5) are less affected.[1][2] This is a direct consequence of the nitrogen's electron-withdrawing nature. The typical chemical shifts for pyridine in CDCl₃ are approximately:
The introduction of a substituent at the 4-position dramatically perturbs this electronic landscape, leading to predictable and informative changes in the 13C NMR spectrum. These changes are governed by a combination of inductive and resonance effects.
Comparative Analysis of 4-Substituted Pyridine 13C NMR Chemical Shifts
The following table summarizes the experimental 13C NMR chemical shifts for a series of 4-substituted pyridines. The data has been compiled from various sources and serves as a valuable reference for spectral interpretation. All shifts are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).
| Substituent (X) | C4 (ipso) | C3/C5 (meta) | C2/C6 (ortho) |
| -H | ~136.0 | ~124.0 | ~150.0 |
| -CH₃ | ~147.0 | ~124.5 | ~149.5 |
| -OCH₃ | ~164.0 | ~109.5 | ~151.0 |
| -NH₂ | ~157.5 | ~108.5 | ~150.5 |
| -Cl | ~142.5 | ~125.0 | ~150.0 |
| -Br | ~131.0 | ~126.5 | ~150.5 |
| -CN | ~121.0 | ~126.0 | ~151.0 |
| -NO₂ | ~150.0 | ~124.0 | ~151.0 |
Note: Chemical shifts can vary slightly depending on the solvent and concentration. The values presented are approximate and intended for comparative purposes.
Interpreting the Trends: A Tale of Two Effects
The observed chemical shifts can be rationalized by considering the interplay of inductive and resonance effects of the substituent at the 4-position.
Inductive Effects
The inductive effect is the transmission of charge through a chain of atoms by electrostatic induction. Electronegative substituents withdraw electron density, deshielding nearby carbons (downfield shift), while electropositive groups donate electron density, shielding them (upfield shift).
Resonance Effects
The resonance effect involves the delocalization of π-electrons between the substituent and the pyridine ring. Electron-donating groups (EDGs) with lone pairs (e.g., -NH₂, -OCH₃) can donate electron density into the ring through resonance, causing shielding, particularly at the ortho and para positions. Conversely, electron-withdrawing groups (EWGs) with π-bonds (e.g., -NO₂, -CN) can withdraw electron density from the ring, leading to deshielding.
Diagrammatic Representation of Electronic Effects
The following diagrams illustrate how electron-donating and electron-withdrawing groups at the 4-position influence the electron density of the pyridine ring.
Caption: Resonance donation from an EDG at C4 increases electron density, causing upfield shifts at C4 and C3/C5.
Caption: Resonance and inductive withdrawal by an EWG at C4 decreases electron density, causing downfield shifts.
Detailed Analysis of Substituent Effects:
-
-CH₃ (Methyl): This is a weak electron-donating group, primarily through an inductive effect and hyperconjugation. It causes a slight shielding (upfield shift) of the attached C4 carbon and has a minimal effect on the other ring carbons.
-
-OCH₃ (Methoxy) and -NH₂ (Amino): These are strong electron-donating groups through resonance, with the lone pair on the oxygen or nitrogen delocalizing into the pyridine ring. This leads to significant shielding (upfield shifts) of the C4 (ipso) and C3/C5 (meta) carbons. The effect on the C2/C6 carbons is less pronounced due to their proximity to the electronegative nitrogen atom.
-
-Cl (Chloro) and -Br (Bromo): Halogens exhibit a dual nature. They are inductively electron-withdrawing due to their high electronegativity but can also be weakly electron-donating through resonance. For 4-halopyridines, the inductive effect tends to dominate, causing a slight deshielding (downfield shift) of the C4 carbon. The effect on the other ring carbons is minimal.
-
-CN (Cyano) and -NO₂ (Nitro): These are strong electron-withdrawing groups through both inductive and resonance effects. They significantly deshield the C4 carbon, causing a notable downfield shift. The resonance withdrawal also deshields the C2/C6 carbons.
Experimental Protocol for 13C NMR Spectroscopy
Acquiring high-quality, reproducible 13C NMR spectra is crucial for accurate structural analysis. The following protocol outlines a standard procedure for the analysis of 4-substituted pyridines.
Workflow for 13C NMR Sample Preparation and Data Acquisition
Caption: A standardized workflow for acquiring high-quality 13C NMR spectra of 4-substituted pyridines.
Causality in Experimental Choices:
-
Choice of Solvent: Deuterated solvents are used to avoid large solvent signals in the proton spectrum and to provide a lock signal for the spectrometer. The choice of solvent (e.g., CDCl₃ for non-polar, DMSO-d₆ for polar compounds) can slightly influence chemical shifts.
-
Proton Decoupling: Standard 13C NMR spectra are acquired with broadband proton decoupling. This collapses the C-H coupling multiplets into single lines for each unique carbon, simplifying the spectrum and improving the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).[3]
-
Relaxation Delay (D1): The time between pulses is crucial for allowing the carbon nuclei to return to their equilibrium state. A sufficient D1 ensures that the signal intensities are more representative of the number of carbons, which is especially important for quantitative measurements.[4]
Conclusion
The 13C NMR chemical shifts of 4-substituted pyridines provide a sensitive probe into the electronic structure of these important heterocyclic compounds. By understanding the interplay of inductive and resonance effects, researchers can confidently assign the carbon signals and gain valuable insights into the influence of various functional groups. The systematic comparison and the robust experimental protocol presented in this guide serve as a valuable resource for scientists engaged in the synthesis and characterization of novel pyridine-based molecules.
References
- Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136.
- ChemicalBook. (n.d.). Pyridine(110-86-1) 13C NMR spectrum.
- ChemicalBook. (n.d.). 4-Methylpyridine(108-89-4) 13C NMR spectrum.
- ChemicalBook. (n.d.). 4-Methoxypyridine(620-08-6) 13C NMR spectrum.
- ChemicalBook. (n.d.). 4-Aminopyridine(504-24-5) 13C NMR spectrum.
- SpectraBase. (n.d.). 4-Nitro-pyridine 1-oxide - Optional[13C NMR] - Chemical Shifts.
- ChemicalBook. (n.d.). 4-chloropyridine(626-61-9) 1H NMR spectrum.
- PubChem. (n.d.). 4-Bromopyridine.
- ChemicalBook. (n.d.). 4-Cyanopyridine(100-48-1) 13C NMR spectrum.
- CEIC. (n.d.). Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance).
- eGyanKosh. (n.d.). 13C NMR SPECTROSCOPY.
- University of Oxford. (n.d.). A User Guide to Modern NMR Experiments.
- Retcofsky, H. L., & Friedel, R. A. (1968). Carbon-13 NMR spectra of pyridines. The Journal of Physical Chemistry, 72(8), 2619-2623.
- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Stenutz, R. (n.d.). NMR chemical shift prediction of pyridines. Retrieved from stenutz.eu/nmr/nmr-prediction-pyridines.php.
- ChemRxiv. (2022). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines: A Historical Perspective.
- DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a)-Pyridine Derivatives.
-
Josef Stefan Institute. (n.d.). Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance). Retrieved from .
- eGyanKosh. (n.d.). Unit 14: 13C NMR Spectroscopy.
- Chemistry Research Laboratory, University of Oxford. (n.d.). A User Guide to Modern NMR Experiments.
Sources
Safety Operating Guide
Operational Guide: Safe Handling & Disposal of N-Butylpyridin-4-amine
Executive Summary & Chemical Profile
Effective disposal of N-Butylpyridin-4-amine (CAS: 1122-93-6) requires strict adherence to segregation protocols due to its nature as a secondary aminopyridine. While the butyl chain increases lipophilicity compared to the highly neurotoxic 4-aminopyridine (4-AP), this compound retains significant basicity and biological activity.
Critical Safety Warning: Aminopyridines are potassium channel blockers. While N-substitution often reduces acute toxicity compared to the parent 4-AP, you must treat this substance as a potential neurotoxin and severe irritant .
Physicochemical & Hazard Profile
| Property | Specification | Operational Implication |
| Chemical Structure | Pyridine ring with a butylamine group at the 4-position.[1][2][3] | Lewis base; reacts exothermically with acids. |
| Basicity (pKa) | ~9.0 - 9.5 (Estimated based on 4-AP) | Incompatible with strong acids. Mixing with concentrated acids (e.g., Nitric, Sulfuric) in a closed waste drum can cause pressurization/explosion. |
| Physical State | Solid (typically off-white powder) or Oil (depending on purity/temp). | Dust inhalation risk.[2][3][4][5][6][7][8] Use localized exhaust ventilation (fume hood). |
| Primary Hazards | H302/H301: Toxic if swallowed.H315/H319: Skin/Eye Irritant.H335: Respiratory Irritant.[5][6][7][8] | Double-gloving (Nitrile) and eye protection are non-negotiable. |
| Ecological | H411: Toxic to aquatic life with long-lasting effects.[3][4][8] | Zero discharge policy. No sink disposal. |
Pre-Disposal Segregation Strategy
The most common failure point in laboratory waste management is improper segregation. N-Butylpyridin-4-amine is an organic base.[9]
Incompatibility Matrix
-
STRICTLY PROHIBITED: Do not mix with Oxidizing Acids (Nitric Acid, Perchloric Acid, Chromic Acid). This combination can lead to immediate fire or explosion.
-
AVOID: Mixing with Acid Chlorides or Anhydrides . These will react vigorously to form amides, generating heat and pressure.
-
ACCEPTABLE (with caution): Can be commingled with non-halogenated organic solvents (Methanol, Acetone, Ethyl Acetate) if the pH is neutral or basic.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance & Contaminated Debris)
Applicable to: Expired reagent, contaminated gloves, weigh boats, paper towels.
-
Containment: Place solid waste directly into a clear, wide-mouth polyethylene (HDPE) jar .
-
Why? Glass can break; clear plastic allows visual inspection by waste handlers without opening.
-
-
Labeling: Apply a hazardous waste label immediately.
-
Sealing: Screw the lid tight. Tape the lid with parafilm if the waste will be stored for >1 week to prevent amine odor leakage.
-
Disposal Path: Designate for High-Temperature Incineration .
Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)
Applicable to: HPLC effluent, reaction solvents containing the amine.
-
pH Check: Before adding to a waste carboy, check the pH of your solution.
-
If Acidic (pH < 4): The amine is protonated (salt form). It is safe to add to the solvent waste unless the waste stream contains cyanides or sulfides (risk of HCN/H2S gas).
-
If Basic/Neutral: Proceed to step 2.
-
-
Stream Selection:
-
Option 1 (Preferred): Non-Halogenated Organic Waste. (e.g., Acetone, EtOH, Toluene mixtures).
-
Option 2: Halogenated Waste (DCM, Chloroform). Note: Amines can react slowly with halogenated solvents (alkylation), but for disposal purposes, this is generally acceptable if stored for short durations (<30 days).
-
-
Carboy Protocol:
-
Use a vented cap carboy if available to prevent pressure buildup from slow reactions.
-
Ground the container during transfer to prevent static discharge, especially if the solvent matrix is flammable (e.g., Hexanes/EtOAc).
-
Protocol C: Trace Residue (Glassware Cleaning)
-
Primary Rinse: Rinse glassware with Methanol or Ethanol (solubilizes the organic amine better than water).
-
Collection: Collect the first and second rinses into the Liquid Organic Waste container (Protocol B).
-
Final Wash: Subsequent water washes can go down the drain only if the facility has a neutralizing wastewater treatment system. If not, collect all rinses.
Emergency Spill Response (Small Scale < 500g/mL)
In the event of a spill outside of primary containment:
-
Evacuate & Ventilate: Clear the immediate area. Amines have distinct odors; if the smell is strong, respiratory protection (Respirator with Organic Vapor/Amine cartridge) is required.
-
PPE Upgrade: Wear double nitrile gloves , lab coat, and safety goggles.
-
Neutralization (The "Dry" Method):
-
Do not spray water (spreads the contamination).[4]
-
Cover the spill with an absorbent clay (Vermiculite) or a commercial Solvent/Organic spill pad .
-
Optional: If available, use a weak acid neutralizer powder (citric acid based) specifically designed for base spills, but simple absorption is often safer to avoid heat generation.
-
-
Collection: Scoop absorbed material into a disposal bag/jar. Label as "Spill Debris: N-Butylpyridin-4-amine".
-
Surface Decontamination: Wipe the surface with 10% dilute acetic acid (vinegar) or dilute HCl to protonate and solubilize remaining traces, followed by a soap/water wash.
Waste Stream Decision Logic
The following diagram illustrates the decision-making process for segregating N-Butylpyridin-4-amine waste streams.
Figure 1: Decision logic for segregating N-Butylpyridin-4-amine waste. Note the critical check for oxidizing acids before commingling.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1222936, N-Butylpyridin-4-amine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan. Retrieved from [Link]
-
Prudent Practices in the Laboratory (2011). Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]
Sources
- 1. N-butylpyridin-4-amine [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. chemos.de [chemos.de]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. N-(4-Aminophenyl)piperidine 97 2359-60-6 [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
